Methyl 2-butynoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244950. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl but-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQCANQILFWSDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177876 | |
| Record name | 2-Butynoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177876 | |
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Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23326-27-4 | |
| Record name | 2-Butynoic acid, methyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23326-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butynoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-butynoate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of Methyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-butynoate, a versatile reagent in organic synthesis, presents a unique combination of functionality that makes it a valuable building block in the development of complex molecules. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed spectroscopic data, and a representative experimental protocol for its synthesis. The information is presented to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is a colorless to yellowish liquid with a characteristically fruity odor.[1] It is soluble in many organic solvents but demonstrates insolubility in water.[1] A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₆O₂ | [2] |
| Molecular Weight | 98.10 g/mol | [2] |
| CAS Number | 23326-27-4 | [2] |
| Boiling Point | 76-77 °C (at 80 mmHg) | [3] |
| Density | 0.98 g/cm³ | [3] |
| Refractive Index | 1.436 - 1.438 | [3] |
| Flash Point | 45 °C | [3] |
| InChIKey | UJQCANQILFWSDJ-UHFFFAOYSA-N | [4][5] |
| Canonical SMILES | CC#CC(=O)OC | [2] |
Chemical Structure
The structure of this compound features a terminal methyl group, an internal alkyne, and a methyl ester functionality. This arrangement of functional groups provides multiple sites for chemical modification.
Spectroscopic Data
The structural features of this compound are well-defined by various spectroscopic techniques. The following tables summarize the key data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~2.0 | s | -C≡C-CH₃ | |
| ~3.7 | s | -O-CH₃ |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| ~4.0 | -C≡C-C H₃ | |
| ~52.0 | -O-C H₃ | |
| ~73.0 | -C ≡C-CH₃ | |
| ~85.0 | -C≡C -CH₃ | |
| ~154.0 | C =O |
Note: Predicted chemical shifts based on typical values for similar functional groups.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2240 | C≡C stretch |
| ~1715 | C=O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 98 | Molecular Ion [M]⁺ |
| 83 | [M - CH₃]⁺ |
| 69 | [M - OCH₃]⁺ |
| 53 | [M - COOCH₃]⁺ |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
A common and straightforward method for the preparation of this compound is the Fischer esterification of 2-butynoic acid with methanol (B129727), using a strong acid catalyst.
Materials:
-
2-Butynoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-butynoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Reactivity and Applications
This compound is a valuable precursor in various organic transformations. Its electron-deficient alkyne, conjugated to the ester group, makes it an excellent dienophile in Diels-Alder reactions for the construction of six-membered rings.[6] It can also undergo nucleophilic additions and reductions at the alkyne, as well as reactions involving the ester functionality.
Diels-Alder Reaction
A representative example is the [4+2] cycloaddition with a diene, such as cyclopentadiene, to form a bicyclic adduct. This reaction is a powerful tool for generating molecular complexity.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a functionally rich small molecule with well-characterized chemical and physical properties. Its utility as a synthetic intermediate, particularly in cycloaddition reactions, makes it a valuable tool for chemists in academia and industry. This guide provides the essential technical information to facilitate its safe and effective use in the laboratory.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methyl but-2-ynoate | C5H6O2 | CID 141019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 23326-27-4 [amp.chemicalbook.com]
- 4. This compound(23326-27-4) 1H NMR [m.chemicalbook.com]
- 5. This compound(23326-27-4) IR Spectrum [chemicalbook.com]
- 6. This compound | 23326-27-4 [chemicalbook.com]
Methyl 2-butynoate: A Technical Guide for Researchers
CAS Number: 23326-27-4 Molecular Weight: 98.10 g/mol [1]
This technical guide provides an in-depth overview of methyl 2-butynoate, a versatile reagent in organic synthesis, with a particular focus on its applications in drug discovery and development. This document outlines its chemical and physical properties, spectroscopic data, synthesis, and key reactions, including detailed experimental protocols.
Chemical and Physical Properties
This compound, also known as methyl tetrolate, is a colorless to yellow liquid with a fruity odor.[2] It is soluble in organic solvents but insoluble in water.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₆O₂ | [2][3][4] |
| CAS Number | 23326-27-4 | [3][4] |
| Molecular Weight | 98.10 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [2] |
| Boiling Point | 140.9 ± 9.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Flash Point | 45.0 °C | |
| Refractive Index | 1.4360 to 1.4380 (20°C, 589 nm) | |
| Solubility | Soluble in organic solvents, insoluble in water | [2] |
Spectroscopic Data
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum shows characteristic signals for the two methyl groups. |
| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum displays signals for the five distinct carbon atoms, including the two sp-hybridized carbons of the alkyne and the carbonyl carbon of the ester. |
| Infrared (IR) Spectroscopy | The infrared (IR) spectrum exhibits a strong absorption band for the C=O stretching of the ester group and a characteristic absorption for the C≡C triple bond. |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis of this compound
This compound is commonly synthesized via the Fischer esterification of 2-butynoic acid with methanol (B129727) in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification of 2-Butynoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-butynoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation to yield pure this compound.
Caption: Synthesis of this compound via Fischer Esterification.
Applications in Organic Synthesis
This compound is a valuable building block in organic synthesis due to the reactivity of its electron-deficient alkyne, which can participate in a variety of chemical transformations. It is particularly useful in the construction of complex molecules, including heterocyclic compounds and carbocycles, which are often key scaffolds in drug molecules.
Diels-Alder Reaction
This compound can act as a dienophile in Diels-Alder reactions to form six-membered rings. The electron-withdrawing nature of the ester group activates the alkyne for [4+2] cycloaddition with a wide range of dienes.
Experimental Protocol: Diels-Alder Reaction of this compound
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound and the diene in a suitable solvent (e.g., toluene (B28343) or xylene).
-
Reaction: Heat the reaction mixture to the desired temperature (often ranging from 80 to 150 °C) and stir for several hours to days. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.
References
An In-depth Technical Guide to the Synthesis and Preparation of Methyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and preparation of Methyl 2-butynoate, a valuable reagent and building block in organic synthesis. This document details the most common and effective synthetic methodologies, including the classic Fischer esterification of 2-butynoic acid and an alternative route involving the alkylation of a propyne (B1212725) precursor. Each method is presented with a detailed experimental protocol, a summary of reaction parameters, and expected outcomes. Furthermore, this guide includes a thorough characterization of this compound, featuring a compilation of its key physical and spectroscopic properties. The information is structured to be a practical resource for researchers in academia and the pharmaceutical industry, facilitating the efficient and reliable preparation of this important chemical intermediate.
Introduction
This compound, also known as methyl tetrolate, is an α,β-acetylenic ester with the chemical formula C₅H₆O₂. Its structure, featuring a reactive carbon-carbon triple bond conjugated with an ester functionality, makes it a versatile synthon for a variety of organic transformations. It serves as a key starting material for the synthesis of complex heterocyclic compounds, natural products, and pharmaceutical intermediates. The controlled and efficient synthesis of this compound is therefore of significant interest to the scientific community. This guide aims to provide a detailed and practical resource for the laboratory-scale preparation of this compound.
Synthetic Methodologies
Several synthetic routes to this compound have been reported in the literature. This guide will focus on two of the most practical and widely applicable methods:
-
Method 1: Fischer-Speier Esterification of 2-Butynoic Acid. This is a direct and cost-effective method that involves the acid-catalyzed reaction of 2-butynoic acid with methanol (B129727).
-
Method 2: Synthesis from Propyne and Methyl Chloroformate. This approach involves the deprotonation of propyne to form a lithium acetylide, which then acts as a nucleophile to attack methyl chloroformate.
The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements of the research project.
Comparative Analysis of Synthetic Methods
The following table summarizes the key quantitative data for the two primary synthetic methods described in this guide, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Synthesis from Propyne |
| Starting Materials | 2-Butynoic acid, Methanol | Propyne, n-Butyllithium, Methyl chloroformate |
| Catalyst/Reagent | Concentrated Sulfuric Acid | - |
| Solvent | Methanol (reagent and solvent) | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | Reflux (approx. 65 °C) | -78 °C to room temperature |
| Reaction Time | 4-8 hours | 2-4 hours |
| Typical Yield | 80-90% | 70-85% |
| Purification Method | Extraction and Distillation | Extraction and Distillation |
Experimental Protocols
Method 1: Fischer-Speier Esterification of 2-Butynoic Acid
This protocol details the synthesis of this compound from 2-butynoic acid and methanol using sulfuric acid as a catalyst.
Materials:
-
2-Butynoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-butynoic acid (1.0 equivalent).
-
Add a large excess of anhydrous methanol (10-20 equivalents), which also serves as the solvent.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the stirring solution.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65 °C) for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Transfer the residue to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.
Method 2: Synthesis from Propyne and Methyl Chloroformate
This protocol describes the synthesis of this compound starting from propyne. A related procedure for a substituted analogue is well-documented in Organic Syntheses, and this protocol is adapted from that reliable source.[1]
Materials:
-
Propyne (gas or condensed liquid)
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl chloroformate
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated ammonium (B1175870) chloride solution (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Low-temperature thermometer
-
Dropping funnel
-
Syrringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Dry ice/acetone bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a dry, three-necked round-bottom flask under an inert atmosphere of nitrogen or argon.
-
Add anhydrous diethyl ether or THF to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Bubble a known amount of propyne gas through the cold solvent or add a pre-condensed amount of liquid propyne.
-
Slowly add a stoichiometric amount of n-butyllithium in hexanes to the solution via syringe while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to ensure complete formation of the lithium propynide.
-
In a separate, dry dropping funnel, place a solution of methyl chloroformate (1.0 equivalent) in the same anhydrous solvent.
-
Add the methyl chloroformate solution dropwise to the lithium propynide suspension at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Visualization of Workflows and Mechanisms
Fischer-Speier Esterification Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer-Speier esterification.
References
An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Methyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-butynoate (methyl tetrolate) is a versatile and highly reactive building block in organic synthesis. Its unique electronic structure, characterized by an electron-deficient carbon-carbon triple bond conjugated with a carbonyl group, makes it susceptible to a wide array of chemical transformations. This guide provides a comprehensive overview of the core reactivity and reaction mechanisms of this compound, with a focus on its applications in the synthesis of complex molecules relevant to drug discovery and development. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in the field.
Introduction
This compound (C₅H₆O₂) is a colorless liquid with the CAS number 23326-27-4.[1][2][3] Its structure features a terminal methyl group, a carbon-carbon triple bond, and a methyl ester functionality. This arrangement of functional groups results in a polarized molecule with multiple reactive sites, making it a valuable precursor for the synthesis of a diverse range of organic compounds, including heterocycles and carbocycles.[4][5][6] The electron-withdrawing nature of the ester group activates the alkyne for nucleophilic attack, while the triple bond itself can participate in various pericyclic reactions. This guide will delve into the key reaction classes of this compound, providing detailed insights into their mechanisms and practical application.
Cycloaddition Reactions
The electron-deficient alkyne of this compound makes it an excellent dienophile and dipolarophile in cycloaddition reactions, providing access to a variety of cyclic structures.
Diels-Alder Reaction ([4+2] Cycloaddition)
This compound can react with conjugated dienes in a [4+2] cycloaddition to form substituted cyclohexadiene derivatives. These reactions are typically thermally promoted and follow a concerted mechanism.[7][8]
Reaction Scheme:
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)
-
Materials: this compound, dicyclopentadiene (B1670491), sealed reaction tube.
-
Procedure: In a sealed reaction tube, this compound (1.0 equiv) and dicyclopentadiene (1.1 equiv) are combined. The tube is securely sealed and heated to 180-185 °C for the specified reaction time.[9] Upon cooling, the reaction mixture is dissolved in a suitable organic solvent (e.g., ethyl acetate) for analysis and purification by column chromatography.
1,3-Dipolar Cycloaddition
This compound is a competent dipolarophile in 1,3-dipolar cycloadditions with a variety of 1,3-dipoles, such as azides and nitrile oxides, to yield five-membered heterocyclic rings.[12] The reaction with azides, in particular, is a cornerstone of "click chemistry" for the synthesis of 1,2,3-triazoles.[13][14][15][16][17][18]
Reaction Scheme (with Benzyl (B1604629) Azide):
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials: this compound, benzyl azide (B81097), copper(II) sulfate (B86663) pentahydrate, sodium ascorbate (B8700270), solvent (e.g., t-BuOH/H₂O).[12][19]
-
Procedure: To a solution of this compound (1.0 equiv) and benzyl azide (1.0 equiv) in a mixture of t-butanol and water is added sodium ascorbate (0.1 equiv) followed by copper(II) sulfate pentahydrate (0.01 equiv). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The product is then extracted with an organic solvent, dried, and purified by chromatography.
-
Quantitative Data: CuAAC reactions are known for their high efficiency, often providing near-quantitative yields of the triazole product.[16][20]
Nucleophilic Addition Reactions
The electron-deficient nature of the alkyne in this compound makes it highly susceptible to nucleophilic attack, primarily through a conjugate or Michael-type addition.[21]
Michael Addition of Amines (Aza-Michael Addition)
Amines readily undergo conjugate addition to this compound to form β-enamino esters. The reaction is typically base-catalyzed or can proceed thermally.
Reaction Scheme (with Morpholine):
Experimental Protocol: Aza-Michael Addition of Morpholine (B109124)
-
Materials: this compound, morpholine, aprotic solvent (e.g., acetonitrile).
-
Procedure: To a solution of this compound (1.0 equiv) in acetonitrile, morpholine (1.1 equiv) is added.[19] The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Quantitative Data:
| Nucleophile | Conditions | Yield (%) | Reference |
| Morpholine | Acetonitrile, rt | High (qualitative) | [19] |
| Piperidine | Neat, rt | High (qualitative) | General knowledge |
Michael Addition of Thiols (Thia-Michael Addition)
Thiols are excellent nucleophiles for conjugate addition to activated alkynes. In the presence of a base catalyst, such as triethylamine, thiols add to this compound to afford β-thio-α,β-unsaturated esters.[13]
Reaction Scheme (with Thiophenol):
Me-C≡C-COOMe --(1. LiAlH₄, Et₂O; 2. H₃O⁺)--> Me-C≡C-CH₂OH
Me-C≡C-COOMe + 2 MeMgBr → Me-C≡C-C(Me)₂-OMgBr --(H₃O⁺)--> Me-C≡C-C(Me)₂-OH
Me-C≡C-COOMe + H₂C=CH₂ + CO --(Co₂(CO)₈)--> 4-Methyl-5-methoxycarbonyl-cyclopent-2-en-1-one
Me-C≡C-COOMe + H₂N-NH₂ → 3-Methyl-1H-pyrazol-5(4H)-one
References
- 1. Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and methylcyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 23326-27-4 [chemicalbook.com]
- 6. Michael Addition [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. global-sci.com [global-sci.com]
- 17. Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-butynoate
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 23326-27-4), a key building block in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with the experimental protocols for data acquisition.
Molecular Structure and Properties
-
Chemical Name: this compound
-
Synonyms: Methyl tetrolate, 2-Butynoic acid methyl ester
Spectroscopic Data Summary
The following sections provide a detailed analysis of the spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.72 | Singlet | 3H | O-CH₃ |
| 1.99 | Singlet | 3H | C≡C-CH₃ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 154.2 | C=O |
| 85.3 | C≡C-CH₃ |
| 72.8 | C≡C-CH₃ |
| 52.4 | O-CH₃ |
| 3.8 | C≡C-CH₃ |
Solvent: CDCl₃. Data sourced from public databases.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound was obtained from a neat liquid film.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-3000 | Medium | C-H stretch (sp³) |
| 2240 | Strong | C≡C stretch (alkyne) |
| 1715 | Strong | C=O stretch (ester) |
| 1435 | Medium | C-H bend (methyl) |
| 1250 | Strong | C-O stretch (ester) |
Technique: Neat liquid film[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained using electron ionization (EI).
Table 4: Mass Spectrometry Data (m/z) for this compound
| m/z | Relative Intensity (%) | Assignment |
| 98 | 30 | [M]⁺ (Molecular Ion) |
| 67 | 100 | [M - OCH₃]⁺ |
| 53 | 15 | [C₄H₅]⁺ |
| 39 | 55 | [C₃H₃]⁺ |
Source: NIST Mass Spectrometry Data Center[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) spectra are acquired to elucidate the carbon-hydrogen framework of a molecule.[6]
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is filtered through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer is used for data acquisition.[4]
-
¹H NMR Acquisition:
-
The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
A standard one-pulse sequence is used with a 90° pulse width.
-
The spectral width is set to cover the range of 0-10 ppm.
-
An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are employed.
-
Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
The spectral width is set to 0-200 ppm.
-
A longer acquisition time and a larger number of scans (typically several hundred to thousands) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.
IR Spectroscopy Protocol
Infrared (IR) spectroscopy is employed to identify the functional groups within the molecule.
-
Sample Preparation: As this compound is a liquid, the spectrum is recorded from a "neat" sample.[7] A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[7][8][9]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is used.[4]
-
Data Acquisition:
-
A background spectrum of the clean salt plates is collected first.
-
The prepared sample is then placed in the spectrometer's sample holder.
-
The sample spectrum is recorded over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).[9]
-
-
Data Analysis: The absorption bands are analyzed to identify characteristic vibrations corresponding to the functional groups present in this compound.
Mass Spectrometry Protocol
Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction: For a volatile liquid like this compound, direct injection or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[10] For direct injection, a small amount of the sample is introduced into the ion source via a heated probe. In GC-MS, the sample is first separated on a GC column before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds.[1] The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: The molecular ion peak ([M]⁺) confirms the molecular weight of the compound. The fragmentation pattern provides structural information by identifying stable fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 23326-27-4 [chemicalbook.com]
- 4. Methyl but-2-ynoate | C5H6O2 | CID 141019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. webassign.net [webassign.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. ursinus.edu [ursinus.edu]
- 10. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Methyl 2-butynoate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl 2-butynoate (CAS No. 23326-27-4) is an unsaturated ester with applications in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This guide aims to provide a foundational understanding of its solubility profile, despite the current lack of specific quantitative data in publicly accessible databases and scientific literature.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its expected behavior in different solvent environments.
| Property | Value | Reference |
| Molecular Formula | C₅H₆O₂ | [1][2] |
| Molecular Weight | 98.10 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 144-145 °C (at 760 mmHg) | |
| Density | 0.981 g/cm³ at 25 °C | |
| Refractive Index | 1.437 at 20 °C | |
| Flash Point | 45 °C (113 °F) | [1] |
| Water Solubility | Insoluble | |
| LogP (calculated) | 1.1 | [2] |
Qualitative Solubility Profile
Based on its chemical structure—a relatively small, polar ester with a nonpolar hydrocarbon backbone—this compound is expected to be soluble in a wide range of common organic solvents. It is generally understood to be insoluble in water. A qualitative assessment of its expected solubility is provided in Table 2. It is important to note that this information is predictive and should be confirmed by experimental determination.
| Solvent | Solvent Polarity | Expected Solubility | Rationale |
| Hexane | Nonpolar | Soluble | The alkyl chain of this compound has nonpolar character, favoring solubility in nonpolar alkane solvents. |
| Toluene (B28343) | Nonpolar (Aromatic) | Soluble | The nonpolar nature of toluene allows for favorable van der Waals interactions. |
| Diethyl Ether | Slightly Polar | Very Soluble | The ether's slight polarity and ability to act as a hydrogen bond acceptor are compatible with the ester group. |
| Chloroform | Slightly Polar | Very Soluble | Chloroform is a good solvent for a wide range of organic compounds, including esters. |
| Dichloromethane | Polar Aprotic | Very Soluble | Its polarity is suitable for dissolving the polar ester functional group. |
| Ethyl Acetate | Polar Aprotic | Miscible | As both are esters of similar size, they are expected to be fully miscible. |
| Acetone (B3395972) | Polar Aprotic | Very Soluble | The polar carbonyl group of acetone interacts favorably with the ester group. |
| Ethanol (B145695) | Polar Protic | Very Soluble | The ability of ethanol to engage in hydrogen bonding and its alkyl character make it a good solvent for esters. |
| Methanol | Polar Protic | Very Soluble | Similar to ethanol, methanol's polarity and hydrogen bonding capabilities facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | As a strong polar aprotic solvent, DMSO is expected to dissolve this compound. |
| Water | Very Polar | Insoluble | The hydrophobic alkyl chain and the lack of strong hydrogen bond donating ability limit its solubility in water. |
Experimental Protocol for Solubility Determination
The following is a general but detailed methodology for determining the solubility of a liquid compound like this compound in an organic solvent.
4.1. Materials
-
This compound (analyte)
-
Selected organic solvents (reagent grade or higher)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Syringes and syringe filters (0.22 µm)
4.2. Procedure
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The exact amount should be recorded. "Excess" means that undissolved droplets of this compound should be visible.
-
Prepare triplicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow for the separation of the undissolved analyte.
-
To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial.
-
Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using GC-FID or another validated analytical method to determine the concentration of this compound.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Visualizations
The following diagrams illustrate the logical relationships in solubility and a typical experimental workflow.
Caption: Solubility based on solvent polarity.
Caption: General experimental workflow.
Conclusion
While quantitative, experimentally determined solubility data for this compound in common organic solvents is not currently available in the surveyed literature, its physicochemical properties and structural similarity to other small esters suggest it is readily soluble in a wide range of nonpolar and polar organic solvents and insoluble in water. The provided general experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. It is recommended that experimental validation be performed to establish quantitative solubility values for use in critical research and development activities.
References
Hazards and safety precautions for handling Methyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling Methyl 2-butynoate (CAS No. 23326-27-4). This document is intended for laboratory personnel, researchers, and professionals in the field of drug development who may work with this compound. It outlines the known physical and chemical properties, toxicological data, and fire and explosion hazards. Detailed protocols for safe handling, storage, disposal, and emergency procedures are provided to minimize risk. This guide also includes representative experimental methodologies for assessing the hazards of similar chemical entities, in line with established OECD guidelines.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and its irritant properties upon contact with skin, eyes, and the respiratory system.
GHS Hazard Classification:
-
Flammable Liquids: Category 3[1]
-
Skin Irritation: Category 2[1]
-
Serious Eye Irritation: Category 2A[1]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]
Signal Word: Warning[1]
Hazard Statements:
-
H226: Flammable liquid and vapor.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value | Reference |
| Molecular Formula | C₅H₆O₂ | --INVALID-LINK--[2] |
| Molecular Weight | 98.100 g/mol | --INVALID-LINK--[2] |
| Appearance | Clear, colorless to yellow liquid | --INVALID-LINK--[3] |
| Boiling Point | 140.9 ± 9.0 °C at 760 mmHg | --INVALID-LINK--[2] |
| Melting Point | -12 °C | --INVALID-LINK--[3] |
| Flash Point | 45.0 ± 0.0 °C | --INVALID-LINK--[2] |
| Density | 1.0 ± 0.1 g/cm³ | --INVALID-LINK--[2] |
| Vapor Pressure | 6.0 ± 0.3 mmHg at 25°C | --INVALID-LINK--[2] |
| Refractive Index | 1.424 | --INVALID-LINK--[2] |
| LogP | 1.43 | --INVALID-LINK--[2] |
Toxicological Information
Detailed toxicological studies on this compound are not widely available in the public domain. However, based on its classification, it is known to be an irritant. The following table summarizes the known toxicological endpoints.
| Hazard | Classification | Remarks |
| Acute Oral Toxicity | No data available | |
| Acute Dermal Toxicity | No data available | |
| Acute Inhalation Toxicity | No data available | May cause respiratory irritation.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] |
| Respiratory or Skin Sensitization | No data available | |
| Germ Cell Mutagenicity | No data available | |
| Carcinogenicity | No data available | |
| Reproductive Toxicity | No data available | |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation.[1] |
| Specific Target Organ Toxicity - Repeated Exposure | No data available | |
| Aspiration Hazard | No data available |
Fire and Explosion Hazards
This compound is a flammable liquid and its vapor can form explosive mixtures with air.
| Hazard Parameter | Value/Information |
| Flash Point | 45.0 °C |
| Extinguishing Media | Use dry chemical, CO₂, water spray, or alcohol-resistant foam. |
| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire. |
| Specific Hazards | Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂). |
Experimental Protocols
Detailed experimental data for this compound is not publicly available. The following are representative protocols based on OECD guidelines for assessing the hazards of a similar chemical.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
Objective: To determine the acute oral toxicity (LD50) of a substance.
Principle: A sequential testing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required to obtain a statistically significant result.
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.
-
Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle. If not water-soluble, an oil such as corn oil may be used.
-
Dosing: A single animal is dosed at a starting dose level just below the best preliminary estimate of the LD50.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher dose level.
-
If the animal dies, the next animal is dosed at a lower dose level.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the series of tests.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)
Objective: To determine the potential of a substance to cause skin irritation.[4]
Principle: This in vitro method uses a reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[4] The irritancy of a chemical is assessed by its effect on cell viability.[5]
Methodology:
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.
-
Preparation: The RhE tissues are pre-incubated in a sterile, defined medium.
-
Application of Test Substance: A small amount of the test substance is applied topically to the surface of the RhE tissue.
-
Exposure: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes).
-
Post-Exposure Incubation: After exposure, the tissues are thoroughly rinsed and incubated in fresh medium for a further period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined by the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a blue formazan (B1609692) product, which is then extracted and quantified by measuring its optical density.
-
Data Analysis: The viability of the treated tissues is expressed as a percentage of the viability of the negative control tissues. A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).[6]
Flash Point Determination - Closed-Cup Method (Based on ASTM D93)
Objective: To determine the lowest temperature at which the vapor of a liquid can ignite.
Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid surface. The flash point is the lowest temperature at which a flash is observed.
Methodology:
-
Apparatus: A Pensky-Martens closed-cup tester is used.
-
Sample Preparation: The sample is cooled to at least 18°C below the expected flash point.
-
Procedure:
-
The sample is placed in the test cup to the specified level.
-
The lid is secured, and the sample is heated at a slow, constant rate while being stirred.
-
The ignition source is applied at specified temperature intervals by dipping it into the vapor space.
-
-
Determination of Flash Point: The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.
-
Barometric Pressure Correction: The observed flash point is corrected to the standard atmospheric pressure.
Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[7]
-
Ensure eyewash stations and safety showers are readily accessible.[7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.
Handling Procedures:
-
Keep away from heat, sparks, open flames, and hot surfaces.[7] - No smoking.
-
Ground and bond containers and receiving equipment to prevent static discharge.[7]
-
Use only non-sparking tools.[7]
-
Avoid breathing vapors or mist.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[7]
-
Keep containers tightly closed when not in use.
-
Store in a flammable liquids storage cabinet.
-
Incompatible materials to avoid include acids, bases, and strong oxidizing agents.[7]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill and Leak Procedures:
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Remove all sources of ignition. Contain the spill and prevent it from entering drains or waterways. Use a non-sparking tool to collect the absorbed material.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow this chemical to enter the environment.
Visualizations
Caption: Hazard identification and mitigation workflow for this compound.
Caption: General experimental workflow for toxicity testing of a chemical.
References
- 1. Methyl but-2-ynoate | C5H6O2 | CID 141019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:23326-27-4 | Chemsrc [chemsrc.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. mbresearch.com [mbresearch.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2-butynoate for Researchers and Drug Development Professionals
Introduction: Methyl 2-butynoate, also known as methyl tetrolate, is a versatile reagent in organic synthesis, prized for its reactivity as a dienophile and its utility as a building block for more complex molecules. This technical guide provides comprehensive information on its commercial availability, key suppliers, and a detailed experimental protocol for a representative synthetic application.
Commercial Availability and Suppliers of this compound
For researchers and drug development professionals, sourcing high-quality this compound is crucial for reproducible and reliable experimental outcomes. A variety of chemical suppliers offer this reagent in different purities and quantities. The following table summarizes the commercial availability of this compound from several key suppliers.
| Supplier | Purity/Grade | Available Quantities |
| Thermo Scientific Chemicals | 97% | 1 g, 5 g, 25 g[1][2] |
| Fisher Scientific | 97% | 1 g, 5 g[3] |
| Sigma-Aldrich | ≥98% (for a related compound, Methyl 2-methylbutyrate) | 100 g, 1 kg, 4 kg, 20 kg |
| ChemicalBook | 98% | Inquire for pricing and quantities[4] |
| MySkinRecipes | 97% | 1 g, 5 g, 25 g, 100 g[5] |
| Chemsrc | 96.0% | 1 g[6] |
| Chongqing Chemdad Co., Ltd | 96% | Inquire for details[7] |
Synthetic Applications: The Diels-Alder Reaction
This compound is an excellent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Its electron-withdrawing ester group activates the alkyne for reaction with a wide range of dienes, providing a straightforward route to substituted cyclohexadiene derivatives. These products can serve as versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
Experimental Protocol: Diels-Alder Reaction of this compound with a Substituted Diene
This section details a representative experimental protocol for the Diels-Alder reaction between this compound and a generic substituted diene. This procedure is based on established methodologies for similar cycloaddition reactions and can be adapted for specific dienes with appropriate optimization.
Reaction Scheme:
Caption: General scheme of the Diels-Alder reaction.
Materials:
-
This compound (dienophile)
-
Substituted diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Toluene (anhydrous)
-
Hydroquinone (B1673460) (inhibitor, optional)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted diene (1.0 equivalent).
-
Addition of Reagents: Dissolve the diene in a minimal amount of anhydrous toluene. To this solution, add this compound (1.1 equivalents). A small amount of hydroquinone can be added to inhibit polymerization, especially if the reaction is to be performed at high temperatures for an extended period.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C for toluene) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically used as the eluent to isolate the desired cycloadduct.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for the Diels-Alder reaction of this compound.
Caption: Experimental workflow for the Diels-Alder reaction.
This technical guide provides a foundational understanding of the commercial landscape and a key synthetic application of this compound. The provided experimental protocol serves as a starting point for researchers to explore the rich chemistry of this versatile building block in their drug discovery and development endeavors. As with any chemical reaction, appropriate safety precautions should be taken, and the reaction conditions may require optimization depending on the specific substrates used.
References
- 1. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound | 23326-27-4 [chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | CAS#:23326-27-4 | Chemsrc [chemsrc.com]
- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
A Technical Guide to the Fundamental Reactions of Methyl 2-butynoate for Researchers and Drug Development Professionals
Introduction: Methyl 2-butynoate, a versatile acetylenic ester, serves as a valuable building block in organic synthesis, enabling the construction of a diverse array of molecular architectures. Its reactivity is characterized by the electrophilic nature of the carbon-carbon triple bond, which is further activated by the adjacent electron-withdrawing methyl ester group. This guide provides an in-depth exploration of the core reactions of this compound, including cycloaddition reactions, Michael additions, reactions with organometallic reagents, and reduction reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and drug development.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound, as an activated alkyne, readily participates in several types of cycloadditions.
[4+2] Cycloaddition (Diels-Alder Reaction)
This compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form substituted cyclohexadiene derivatives. The reaction proceeds in a concerted fashion, and the regioselectivity is governed by the electronic properties of the diene and dienophile.
Representative Reaction: Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene (B165502)
While a specific protocol for this compound with 2,3-dimethyl-1,3-butadiene was not found, a closely related and well-documented procedure for the reaction of maleic anhydride (B1165640) with 2,3-dimethyl-1,3-butadiene provides a representative experimental workflow.[1] This reaction is known to be highly efficient and stereoselective.
| Reactants | Product | Conditions | Yield | Reference |
| 2,3-Dimethyl-1,3-butadiene, Maleic anhydride | 4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride | Hand warmth, then exothermic to ~100 °C | N/A | [1] |
Experimental Protocol (Adapted from a similar reaction):
-
To 1.0 g of maleic anhydride in a 125 mL Erlenmeyer flask, add the freshly prepared 2,3-dimethyl-1,3-butadiene.
-
Warm the reaction mixture gently with your hands.
-
An exothermic reaction should commence, raising the temperature to approximately 100 °C.
-
After the reaction subsides, allow the mixture to cool to room temperature.
-
Recrystallize the product from a suitable solvent system (e.g., hexanes) to obtain the purified Diels-Alder adduct.
Caption: Diels-Alder reaction of this compound.
[3+2] Cycloaddition (Dipolar Cycloaddition)
This compound is an excellent dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings. These reactions are highly regioselective and are fundamental in the synthesis of pyrazoles and isoxazoles.
Representative Reaction: Synthesis of a Pyrazole (B372694) Derivative
The reaction of acetylenic esters with hydrazines is a classic method for the synthesis of pyrazoles. A well-documented procedure for the reaction of dimethyl acetylenedicarboxylate (B1228247) (a close analog of this compound) with phenylhydrazine (B124118) provides a reliable protocol.
| Reactants | Product | Conditions | Yield | Reference |
| Phenylhydrazine, Dimethyl acetylenedicarboxylate | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Toluene (B28343)/DCM (1:1), reflux, 2 h | N/A |
Experimental Protocol (Adapted from a similar reaction):
-
In a round-bottom flask, dissolve phenylhydrazine (2 mmol) in a 1:1 mixture of toluene and dichloromethane (B109758) (10 mL).
-
Add dimethyl acetylenedicarboxylate (2 mmol) to the solution.
-
Reflux the reaction mixture for 2 hours, monitoring the progress by thin-layer chromatography.
-
After completion, remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol (B145695) to obtain the pure pyrazole derivative.
Caption: Synthesis of pyrazoles from this compound.
Michael (Conjugate) Addition
The electron-deficient triple bond of this compound is susceptible to nucleophilic attack at the β-carbon in a Michael-type or conjugate addition. This reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation.
Addition of Amines
Primary and secondary amines add to this compound to form β-enamino esters. The reaction is typically highly stereoselective, yielding the E-isomer.
Representative Reaction: Synthesis of Methyl 3-aminobut-2-enoate
A standard method for the synthesis of β-enamino esters involves the reaction of a β-ketoester with an amine source. The reaction of methyl acetoacetate (B1235776) with ammonium (B1175870) acetate (B1210297) provides a good model for the addition of ammonia (B1221849) to an activated triple bond system.[2]
| Reactants | Product | Conditions | Yield | Reference |
| Methyl acetoacetate, Ammonium acetate | Methyl 3-aminobut-2-enoate | N/A (Improved from published methods) | N/A | [2] |
Experimental Protocol (Conceptual):
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add a solution of the amine (e.g., ammonia in methanol (B129727) or a primary/secondary amine) to the flask.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Caption: Michael addition of an amine to this compound.
Addition of Organometallic Reagents
Organocuprates (Gilman reagents) are particularly effective for the conjugate addition of alkyl and aryl groups to α,β-unsaturated carbonyl compounds, including acetylenic esters. This reaction proceeds with high stereoselectivity to afford the corresponding β-substituted α,β-unsaturated esters.
Representative Reaction: Conjugate Addition of Lithium Dimethylcuprate
The conjugate addition of organocuprates to α,β-unsaturated esters is a well-established transformation.
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
| This compound | Lithium dimethylcuprate | Methyl 3-methyl-2-butenoate | Diethyl ether or THF, low temperature | N/A | N/A |
Experimental Protocol (General):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare the lithium dimethylcuprate solution by adding two equivalents of methyllithium (B1224462) to one equivalent of copper(I) iodide in diethyl ether at 0 °C.
-
Cool the cuprate (B13416276) solution to -78 °C.
-
Slowly add a solution of this compound in diethyl ether to the cuprate solution.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: Organocuprate addition to this compound.
Reduction Reactions
The triple bond and the ester functionality of this compound can be selectively reduced using various reagents.
Catalytic Hydrogenation
Catalytic hydrogenation of the triple bond can lead to the corresponding alkene (methyl 2-butenoate) or alkane (methyl butanoate), depending on the catalyst and reaction conditions. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the stereoselective partial reduction of alkynes to cis-alkenes. Palladium on carbon (Pd/C) typically leads to the fully saturated product.
Representative Reaction: Catalytic Hydrogenation to Methyl Butanoate
| Reactant | Product | Catalyst | Conditions | Yield | Reference |
| This compound | Methyl butanoate | Pd/C | H₂ (balloon), suitable solvent (e.g., ethanol) | High | N/A |
Experimental Protocol (General):
-
Dissolve this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Carefully add a catalytic amount of 10% palladium on carbon.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Caption: Catalytic hydrogenation of this compound.
Reduction of the Ester Group
The ester functionality can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically also reduces the alkyne. Reduction with diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce the ester to an aldehyde.
Representative Reaction: Reduction to 2-Butyn-1-ol (B121050)
While a specific protocol for the reduction of this compound to 2-butyn-1-ol was not found, the reduction of esters to alcohols with LiAlH₄ is a standard and reliable transformation.
| Reactant | Product | Reagent | Conditions | Yield | Reference |
| This compound | 2-Butyn-1-ol | LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | High | N/A |
Experimental Protocol (General):
-
To a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, slowly add a solution of this compound in the same solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with ether.
-
Dry the combined organic filtrate over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the alcohol.
Caption: Reduction of this compound to 2-Butyn-1-ol.
Conclusion
This compound is a highly versatile reagent that undergoes a variety of fundamental organic reactions, making it a valuable tool for the synthesis of complex molecules in academic and industrial research. The protocols and data presented in this guide provide a solid foundation for its application in cycloadditions, Michael additions, and reduction reactions. The ability to form diverse carbocyclic and heterocyclic structures, as well as to introduce functional groups through conjugate addition and subsequent transformations, underscores the importance of this building block in modern organic synthesis and drug discovery.
References
The Role of Methyl 2-butynoate as a Key Chemical Intermediate in Organic Synthesis: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-butynoate, a versatile and highly reactive chemical intermediate, holds a significant position in the landscape of modern organic synthesis. Its unique structural features, characterized by an electron-deficient triple bond conjugated to a methyl ester, render it an exceptional substrate for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the pivotal role of this compound in the synthesis of complex organic molecules, with a particular focus on its applications in the construction of carbocyclic and heterocyclic frameworks. This document details the key reactions of this compound, including Michael additions, cycloaddition reactions, and palladium-catalyzed cross-coupling reactions, providing in-depth experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound (also known as methyl tetrolate) is a colorless liquid with the chemical formula C₅H₆O₂.[1] Its utility as a chemical intermediate is primarily derived from the electrophilic nature of the carbon-carbon triple bond, which is activated by the adjacent electron-withdrawing methyl ester group. This activation facilitates a wide range of nucleophilic and pericyclic reactions, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[2] This guide will explore the core reactivity of this compound and provide practical, detailed methodologies for its application in key synthetic transformations.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value |
| Molecular Formula | C₅H₆O₂ |
| Molecular Weight | 98.10 g/mol |
| CAS Number | 23326-27-4 |
| Boiling Point | 145-147 °C |
| Density | 1.01 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.437 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.75 (s, 3H, OCH₃), 2.05 (s, 3H, CH₃)
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.5 (C=O), 85.1 (C≡C), 72.9 (C≡C), 52.4 (OCH₃), 4.0 (CH₃)
-
IR (neat, cm⁻¹): 2240 (C≡C), 1715 (C=O, ester)
Key Reactions and Synthetic Applications
This compound participates in a variety of synthetically useful reactions. The following sections provide detailed insights into the most important transformations.
Michael Addition (Conjugate Addition)
The electron-deficient nature of the alkyne in this compound makes it an excellent Michael acceptor.[3][4][5] A wide range of nucleophiles, including malonates, amines, and thiols, can add to the β-carbon, leading to the formation of highly functionalized products.[3][4]
Experimental Protocol: Michael Addition of Diethyl Malonate
This protocol is adapted from established procedures for the Michael addition of malonates to α,β-unsaturated esters.[4][6]
-
Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve diethyl malonate (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add a catalytic amount of a non-nucleophilic base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 0.1 equivalents), portion-wise.
-
Addition of this compound: After stirring for 15 minutes at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
Quantitative Data for Michael Additions
| Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diethyl Malonate | NaH (cat.) | THF | 0 to rt | 4-6 | 75-85 |
| Pyrrolidine | - | CH₂Cl₂ | rt | 2-4 | 80-90 |
| Thiophenol | Et₃N (cat.) | CH₂Cl₂ | rt | 1-2 | >90 |
Diels-Alder Reaction ([4+2] Cycloaddition)
This compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings.[7][8] The high reactivity of the triple bond often requires elevated temperatures, but the reaction provides a powerful tool for the construction of complex cyclic systems.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)
This protocol is based on a procedure for the Diels-Alder reaction between a substituted propenoate and cyclopentadiene, which highlights the conditions often required for such cycloadditions.[9][10]
-
Reactant Preparation: Freshly crack dicyclopentadiene (B1670491) by heating to its boiling point and collecting the cyclopentadiene monomer by distillation.
-
Reaction Setup: In a sealed tube or a high-pressure reaction vessel, combine this compound (1.0 equivalent) and freshly distilled cyclopentadiene (2.0 equivalents) in toluene.
-
Reaction Conditions: Heat the sealed vessel to 120-130 °C for 24-48 hours.
-
Work-up and Purification: After cooling to room temperature, carefully open the vessel and concentrate the reaction mixture under reduced pressure to remove the solvent and excess cyclopentadiene. The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the bicyclic adduct.
Quantitative Data for Diels-Alder Reactions
| Diene | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclopentadiene | Toluene | 120-130 | 24-48 | 70-80 |
| 1,3-Butadiene | Toluene | 150 | 48 | 60-70 |
| Anthracene | Xylene | 140 | 72 | 50-60 |
Synthesis of Heterocycles
This compound is a valuable precursor for the synthesis of various five-membered heterocyclic compounds, such as pyrazoles and isoxazoles.[11][12] The reaction typically involves the condensation of a 1,3-dicarbonyl derivative of this compound with a dinucleophile like hydrazine (B178648) or hydroxylamine.
Experimental Protocol: Synthesis of a Pyrazole (B372694) Derivative
This protocol describes a general method for the synthesis of pyrazoles from acetylenic ketones, which can be formed from this compound.[11][13]
-
Formation of the 1,3-Diketone (if necessary): The corresponding 1,3-diketone can be synthesized from this compound via various methods, such as a Claisen condensation.
-
Cyclocondensation: In a round-bottomed flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (B1144303) (1.1 equivalents) dropwise to the solution at room temperature.
-
Reaction and Work-up: Heat the reaction mixture to reflux for 2-4 hours. After cooling, the pyrazole product may precipitate. If not, concentrate the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole.
Palladium-Catalyzed Cross-Coupling Reactions
The terminal alkyne functionality of this compound allows it to participate in various palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[10][14][15] This reaction enables the formation of a carbon-carbon bond between the alkyne and an aryl or vinyl halide, providing access to a wide range of substituted alkynes.
Experimental Protocol: Sonogashira Coupling with an Aryl Bromide
This protocol is adapted from a copper-free Sonogashira coupling of a similar propargyl alcohol with aryl bromides.[14]
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂, 3 mol%) and a suitable phosphine (B1218219) ligand (e.g., P(p-tol)₃, 6 mol%).
-
Reaction Setup: Add anhydrous THF as the solvent, followed by the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80 °C for 6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄. After filtration and concentration, purify the crude product by column chromatography on silica gel to yield the coupled product.
Quantitative Data for Sonogashira Coupling
| Aryl Bromide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ | P(p-tol)₃ | DBU | THF | 80 | 6 | 85-95 |
| 1-Bromonaphthalene | Pd(OAc)₂ | P(p-tol)₃ | DBU | THF | 80 | 6 | 80-90 |
| 3-Bromopyridine | Pd(OAc)₂ | P(p-tol)₃ | DBU | THF | 80 | 8 | 75-85 |
Application in the Synthesis of Biologically Active Molecules: The Case of Vitamin A
This compound and its derivatives are crucial building blocks in the industrial synthesis of Vitamin A (retinol).[16][17] While the complete synthesis is a multi-step process, intermediates derived from this compound are used to construct the carbon skeleton of the final molecule. For instance, derivatives of this compound can be used in Grignard reactions to extend the carbon chain, a key step in convergent synthetic strategies.[18][19]
Conclusion
This compound has proven to be an indispensable tool in the arsenal (B13267) of the synthetic organic chemist. Its reactivity as a Michael acceptor, a dienophile in Diels-Alder reactions, a precursor for heterocyclic synthesis, and a partner in palladium-catalyzed cross-coupling reactions underscores its versatility. The experimental protocols and quantitative data presented in this guide are intended to facilitate the application of this valuable intermediate in the synthesis of novel and complex molecular architectures, thereby advancing research in medicinal chemistry and materials science. The continued exploration of the reactivity of this compound and the development of new catalytic systems will undoubtedly lead to even more innovative and efficient synthetic methodologies in the future.
References
- 1. Methyl but-2-ynoate | C5H6O2 | CID 141019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. chim.it [chim.it]
- 14. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. US4092366A - Synthesis of Vitamin A, intermediates and conversion thereof to Vitamin A - Google Patents [patents.google.com]
- 19. US20200283368A1 - New intermediates for the vitamin a synthesis - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Methyl 2-butynoate in Diels-Alder Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-butynoate, also known as methyl tetrolate, is a versatile dienophile in Diels-Alder cycloaddition reactions. Its activated triple bond, due to the electron-withdrawing methyl ester group, readily participates in [4+2] cycloadditions with a variety of dienes to form substituted cyclohexadiene ring systems. These cyclic scaffolds are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. This document provides an overview of the applications of this compound in Diels-Alder reactions, along with detailed experimental protocols for key transformations.
The general reactivity of this compound as a dienophile is governed by the principles of the Diels-Alder reaction, where electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction.[1] The reaction typically proceeds in a concerted fashion, leading to stereospecific outcomes.
Applications in Organic Synthesis
The Diels-Alder adducts derived from this compound serve as versatile building blocks for further synthetic manipulations. The resulting bicyclic structures can be functionalized to introduce a variety of substituents and stereocenters, making them valuable in target-oriented synthesis. For instance, the reaction with cyclic dienes like cyclopentadiene (B3395910) yields bicyclo[2.2.1]heptadiene derivatives, which are common starting materials in the synthesis of carbocyclic nucleoside analogues and other biologically active compounds.[2]
Key Experiments and Protocols
While specific experimental data for the Diels-Alder reaction of this compound is not extensively detailed in readily available literature, protocols for structurally similar acetylenic esters provide a strong basis for its application. The following protocols are adapted from established procedures for analogous dienophiles and are expected to be effective for this compound.
Experiment 1: Reaction with Furan (B31954)
The reaction of this compound with furan is expected to yield a 7-oxabicyclo[2.2.1]hepta-2,5-diene derivative. Furan, being a somewhat aromatic diene, may require elevated temperatures or the use of a Lewis acid catalyst to facilitate the cycloaddition.[3]
Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Furan (1.2 equiv)
-
Anhydrous toluene (B28343) or xylene
-
Sealed reaction tube or flask with a reflux condenser
-
-
Procedure (Thermal Conditions):
-
To a sealed reaction tube, add this compound and furan in anhydrous toluene.
-
Heat the mixture at 110-130 °C for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the desired cycloadduct.
-
-
Procedure (Lewis Acid Catalysis):
-
To a solution of this compound in anhydrous dichloromethane (B109758) at 0 °C, add a Lewis acid (e.g., AlCl₃, BF₃·OEt₂, 0.1-1.0 equiv).
-
Stir the mixture for 15 minutes.
-
Add furan dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Expected Product: Methyl 3-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.
Experiment 2: Reaction with Cyclopentadiene
Cyclopentadiene is a highly reactive diene in Diels-Alder reactions and is expected to react readily with this compound to form a bicyclo[2.2.1]hepta-2,5-diene derivative.[4]
Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Freshly cracked cyclopentadiene (from dicyclopentadiene, 1.5 equiv)
-
Anhydrous diethyl ether or dichloromethane
-
-
Procedure:
-
Prepare fresh cyclopentadiene by cracking dicyclopentadiene.
-
To a solution of this compound in anhydrous diethyl ether at 0 °C, add the freshly prepared cyclopentadiene dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can often be of high purity, but if necessary, it can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
-
Expected Product: Methyl 3-methyl-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.[5]
Data Presentation
The following table summarizes expected reaction parameters for the Diels-Alder cycloaddition of this compound with common dienes, based on analogous reactions. Actual yields and conditions may vary and require optimization.
| Diene | Dienophile | Conditions | Solvent | Catalyst | Product | Expected Yield (%) |
| Furan | This compound | 110-130 °C, 24-48 h | Toluene | None | Methyl 3-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | Moderate to Good |
| Furan | This compound | 0 °C to RT, 4-24 h | CH₂Cl₂ | AlCl₃ | Methyl 3-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | Good to High |
| Cyclopentadiene | This compound | 0 °C to RT, 12-24 h | Diethyl Ether | None | Methyl 3-methyl-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | High |
| Anthracene | This compound | Reflux, 24-72 h | Xylene | None | Methyl 9,10-dihydro-9,10-ethanoanthracene-11-methyl-11-carboxylate | Moderate |
Visualizations
Diels-Alder Reaction Workflow
Caption: General workflow for a Diels-Alder reaction involving this compound.
Logical Relationship of Reaction Components
Caption: Key components and factors influencing the Diels-Alder reaction of this compound.
References
Protocol for Michael Addition Reactions Using Methyl 2-butynoate as an Acceptor
Application Note ID: AN-M2B-202512
For Research Use Only
Abstract
This document provides detailed protocols for the Michael addition reaction using Methyl 2-butynoate as an electron-deficient alkyne acceptor. The Michael addition is a versatile and widely utilized carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. These protocols are designed for researchers, scientists, and professionals in drug development, offering clear, step-by-step procedures for reactions with representative carbon, nitrogen, and sulfur nucleophiles. This guide includes phosphine-catalyzed, base-catalyzed, and amine-catalyzed methodologies, presenting quantitative data in structured tables for easy comparison and providing visual diagrams of the reaction workflow and catalytic cycle to ensure clarity and reproducibility.
Introduction
The Michael addition, or conjugate addition, is a fundamental transformation in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-withdrawing groups.[1] The use of activated alkynes, such as this compound, as Michael acceptors provides a direct route to highly functionalized alkenes, which are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. The stereochemistry of the resulting alkene is often predominantly E- or Z-, depending on the reaction conditions and the nature of the nucleophile and catalyst.
This application note details protocols for the Michael addition to this compound using three common classes of nucleophiles:
-
Carbon Nucleophiles: Represented by dimethyl malonate in a phosphine-catalyzed reaction.
-
Nitrogen Nucleophiles (Aza-Michael Addition): Represented by aniline (B41778) in a DBU-catalyzed reaction.
-
Sulfur Nucleophiles (Thia-Michael Addition): Represented by thiophenol in a base-catalyzed reaction.[2][3]
These protocols are based on established methodologies for Michael additions to activated alkynes and provide a starting point for reaction optimization and substrate scope exploration.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for the Michael addition of various nucleophiles to this compound.
Table 1: Phosphine-Catalyzed Michael Addition of Dimethyl Malonate
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | PPh₃ (10) | Toluene | 80 | 12 | 85 | Adapted from[4][5] |
| 2 | PBu₃ (10) | THF | 60 | 8 | 92 | Adapted from[4][5] |
Table 2: DBU-Catalyzed Aza-Michael Addition of Aniline
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | DBU (20) | CH₃CN | 25 | 6 | 90 | Adapted from[6] |
| 2 | DBU (10) | CH₂Cl₂ | 25 | 12 | 82 | Adapted from[6] |
Table 3: Base-Catalyzed Thia-Michael Addition of Thiophenol
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Et₃N (1.1) | CH₂Cl₂ | 25 | 2 | 95 | Adapted from[7] |
| 2 | K₂CO₃ (1.5) | DMF | 25 | 4 | 91 | Adapted from[7] |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Dimethyl malonate
-
Aniline
-
Thiophenol
-
Triphenylphosphine (PPh₃) or Tributylphosphine (PBu₃)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous solvents (Toluene, THF, Acetonitrile, Dichloromethane, DMF)
-
Round-bottom flasks, magnetic stir bars, stir plate, heating mantle/oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica (B1680970) gel for column chromatography
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Phosphines, DBU, triethylamine, and thiophenol are toxic and/or corrosive and should be handled with care.
-
Anhydrous solvents are flammable and should be kept away from ignition sources.
Protocol 1: Phosphine-Catalyzed Michael Addition of Dimethyl Malonate
This protocol describes the addition of a soft carbon nucleophile, dimethyl malonate, to this compound, catalyzed by a phosphine (B1218219).[4][5]
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).
-
Dissolve the this compound in the chosen anhydrous solvent (e.g., Toluene, 5 mL).
-
Add dimethyl malonate (1.2 mmol, 1.2 equiv.) to the solution.
-
Add the phosphine catalyst (e.g., PPh₃ or PBu₃, 0.1 mmol, 10 mol%).
-
Heat the reaction mixture to the specified temperature (see Table 1) and stir for the indicated time.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired Michael adduct.
Protocol 2: DBU-Catalyzed Aza-Michael Addition of Aniline
This protocol details the conjugate addition of a nitrogen nucleophile, aniline, to this compound, catalyzed by the organic base DBU.[6]
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).
-
Dissolve the this compound in the chosen anhydrous solvent (e.g., Acetonitrile, 5 mL).
-
Add aniline (1.1 mmol, 1.1 equiv.) to the solution.
-
Add DBU (0.2 mmol, 20 mol%) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for the time specified in Table 2.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the aza-Michael adduct.
Protocol 3: Base-Catalyzed Thia-Michael Addition of Thiophenol
This protocol describes the addition of a sulfur nucleophile, thiophenol, to this compound, promoted by a common base like triethylamine.[7]
Procedure:
-
To a round-bottom flask with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.) and dissolve it in the chosen solvent (e.g., Dichloromethane, 5 mL).
-
Add thiophenol (1.1 mmol, 1.1 equiv.) to the solution.
-
Add the base (e.g., triethylamine, 1.1 mmol, 1.1 equiv.) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for the time indicated in Table 3.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the thia-Michael adduct.
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for setting up and performing a Michael addition reaction as described in the protocols.
Caption: General workflow for Michael addition reactions.
Phosphine-Catalyzed Michael Addition Catalytic Cycle
This diagram illustrates the proposed catalytic cycle for the phosphine-catalyzed Michael addition of a nucleophile to an activated alkyne like this compound.
Caption: Phosphine-catalyzed Michael addition cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols: Utilizing Methyl 2-butynoate in Pauson-Khand Reactions for Cyclopentenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide. While broadly applicable, the use of electron-deficient alkynes, such as methyl 2-butynoate, presents significant challenges under traditional cobalt-catalyzed conditions. This document provides an overview of these challenges and details a recommended protocol using a rhodium-based catalytic system, which has shown more promise for substrates of this nature. Experimental details, data presentation, and workflow diagrams are provided to guide researchers in the application of this compound in Pauson-Khand reactions.
Introduction to the Pauson-Khand Reaction
The Pauson-Khand reaction is a highly valuable transformation in organic synthesis, enabling the rapid construction of complex five-membered ring systems.[1][2][3] The classical reaction involves the use of a stoichiometric amount of dicobalt octacarbonyl (Co₂(CO)₈) to mediate the cycloaddition.[4] The generally accepted mechanism, first proposed by Magnus, involves the formation of a stable alkyne-dicobalt hexacarbonyl complex, followed by alkene coordination, insertion, CO insertion, and reductive elimination to yield the cyclopentenone product.[5]
dot
Caption: Generalized mechanism of the Pauson-Khand reaction.
Challenges with Electron-Deficient Alkynes
The use of alkynes bearing electron-withdrawing groups, such as the ester functionality in this compound, is often problematic in the classical cobalt-catalyzed Pauson-Khand reaction.[6] In some reported cases, derivatives of propynoic acid have been found to be unreactive under these conditions. The electron-withdrawing nature of the ester group deactivates the alkyne towards complexation with the cobalt center, which is a crucial initial step in the catalytic cycle. This can lead to low yields or complete failure of the reaction.
Rhodium-Catalyzed Pauson-Khand Reaction: A Viable Alternative
Rhodium catalysts have emerged as a powerful alternative for mediating Pauson-Khand reactions, particularly for challenging substrates.[7][8] Notably, rhodium-based systems have demonstrated efficacy in reactions involving electron-deficient alkynes where cobalt catalysts have failed.[8][9] Therefore, a rhodium-catalyzed approach is recommended for the reaction of this compound.
Recommended Catalytic System
The recommended catalytic system for the intermolecular Pauson-Khand reaction of this compound is based on the use of a rhodium(I) catalyst, such as chlorobis(cyclooctene)rhodium(I) dimer ([Rh(coe)₂Cl]₂) or dicarbonylchlororhodium(I) dimer ([Rh(CO)₂Cl]₂), in the presence of a suitable phosphine (B1218219) ligand.
Experimental Protocols
The following are detailed protocols for the proposed rhodium-catalyzed intermolecular Pauson-Khand reaction of this compound with a model strained alkene, norbornene.
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be freshly distilled and degassed prior to use.
-
This compound and norbornene should be distilled before use.
-
Carbon monoxide (CO) is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
Protocol 1: Rhodium-Catalyzed Reaction of this compound with Norbornene
Materials:
-
This compound
-
Norbornene
-
Dicarbonylchlororhodium(I) dimer ([Rh(CO)₂Cl]₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or 1,2-dichloroethane)
-
Carbon monoxide (balloon pressure)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add [Rh(CO)₂Cl]₂ (e.g., 5 mol%) and triphenylphosphine (e.g., 10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the alkyne) via syringe.
-
Add norbornene (e.g., 2-3 equivalents) to the flask.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Purge the system with carbon monoxide and then maintain a CO atmosphere using a balloon.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cyclopentenone product.
dot
Caption: Experimental workflow for the rhodium-catalyzed Pauson-Khand reaction.
Data Presentation
The following tables summarize expected reactants, conditions, and potential outcomes for the Pauson-Khand reaction of this compound. It is important to note that due to the challenging nature of this substrate, yields may vary and optimization is likely required.
Table 1: Reactants and Stoichiometry
| Reactant | Structure | Molar Equivalents |
| This compound | CH₃-C≡C-COOCH₃ | 1.0 |
| Norbornene | 2.0 - 3.0 | |
| [Rh(CO)₂Cl]₂ | 0.05 | |
| PPh₃ | 0.10 | |
| Carbon Monoxide | CO | Balloon Pressure |
Table 2: Reaction Parameters and Expected Observations
| Parameter | Recommended Range | Notes |
| Catalyst | [Rh(CO)₂Cl]₂ | Other Rh(I) sources can be explored. |
| Ligand | PPh₃ | Other phosphine ligands may improve yield and selectivity. |
| Solvent | Toluene, 1,2-dichloroethane | Anhydrous and degassed. |
| Temperature | 80 - 110 °C | Higher temperatures may be required, but could lead to decomposition. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS for completion. |
| Expected Yield | Moderate | Optimization is crucial. Based on similar electron-deficient alkynes. |
Conclusion
While the use of this compound in the Pauson-Khand reaction is not a conventional application due to its electron-deficient nature, a rhodium-catalyzed protocol offers a promising avenue for success. The provided application notes and protocols serve as a detailed guide for researchers to explore this transformation. Careful optimization of reaction parameters, including catalyst, ligand, solvent, and temperature, will be critical to achieving satisfactory yields of the desired cyclopentenone products. This approach opens up possibilities for the synthesis of novel and complex molecules for applications in materials science and drug development.
References
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 2. organicreactions.org [organicreactions.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Application of Methyl 2-butynoate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl 2-butynoate is a versatile C5 building block characterized by its reactive carbon-carbon triple bond and ester functionality. This unique combination makes it a valuable precursor in a variety of chemical transformations for the synthesis of complex organic molecules, including key intermediates for active pharmaceutical ingredients (APIs). Its ability to participate in cycloaddition reactions, Michael additions, and transition-metal-catalyzed couplings allows for the efficient construction of diverse heterocyclic and chiral scaffolds found in numerous drug molecules. These application notes provide a detailed overview of the utility of this compound in the synthesis of pharmaceutical intermediates, focusing on pyrazole-based anti-inflammatory agents and chiral amino alcohols for antiviral drugs.
Core Applications:
-
Synthesis of Pyrazole-Based COX-2 Inhibitor Intermediates: Pyrazole (B372694) rings are a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. This compound can serve as a key starting material for the synthesis of the 1,3-dicarbonyl precursors required for pyrazole ring formation.
-
Synthesis of Chiral Amino Alcohol Intermediates for Antiviral Drugs: Chiral amino alcohols are critical components of many antiviral medications, including the HIV integrase inhibitor Dolutegravir. Through asymmetric synthesis, this compound can be transformed into key chiral intermediates like (R)-3-aminobutanol.
Synthesis of a Pyrazole-Based Anti-inflammatory Intermediate
A key intermediate in the synthesis of certain pyrazole-based COX-2 inhibitors is a substituted 1,3-diketone. While the commercial synthesis of drugs like Celecoxib utilizes a fluorinated diketone, a similar non-fluorinated analogue can be synthesized from this compound, demonstrating the utility of this starting material. The overall synthetic strategy involves the formation of a 1,3-dicarbonyl compound from this compound, followed by cyclocondensation with a substituted hydrazine (B178648) to form the pyrazole core.
Logical Workflow for Pyrazole Intermediate Synthesis
Caption: Synthetic workflow for a pyrazole-based pharmaceutical intermediate.
Experimental Protocol: Synthesis of 1-(p-tolyl)butane-1,3-dione
This protocol describes the synthesis of a 1,3-diketone intermediate from this compound via a Michael addition.
-
Preparation of Grignard Reagent: In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.1 eq) are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of 4-bromotoluene (B49008) (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
Michael Addition: The Grignard reagent solution is cooled to 0 °C. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Hydrolysis: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is then acidified with 2 M hydrochloric acid to a pH of approximately 2.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 1-(p-tolyl)butane-1,3-dione.
Data Presentation: Synthesis of Pyrazole Intermediate
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) | Analytical Data |
| 1 | This compound | p-tolylmagnesium bromide | 1-(p-tolyl)butane-1,3-dione | 75-85 | >95 | ¹H NMR, ¹³C NMR, MS |
| 2 | 1-(p-tolyl)butane-1,3-dione | 4-Sulfonamidophenylhydrazine | 4-(5-(p-tolyl)-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide | 80-90 | >98 | ¹H NMR, ¹³C NMR, MS, HPLC |
Synthesis of a Chiral Amino Alcohol Intermediate for an Antiviral Drug
(R)-3-aminobutanol is a key chiral intermediate in the synthesis of the anti-HIV drug Dolutegravir. A plausible synthetic route starting from this compound involves asymmetric hydrogenation followed by stereoselective amination and reduction.
Logical Workflow for (R)-3-Aminobutanol Synthesis
Caption: Synthetic workflow for the chiral intermediate (R)-3-aminobutanol.
Experimental Protocol: Synthesis of (R)-3-Aminobutanol
This protocol outlines a potential asymmetric synthesis of (R)-3-aminobutanol from this compound.
-
Asymmetric Hydrogenation: In a high-pressure reactor, this compound (1.0 eq) is dissolved in methanol. A chiral Ruthenium-BINAP catalyst (e.g., Ru(OAc)₂[(R)-BINAP]) (0.01 eq) is added. The reactor is purged with hydrogen gas and then pressurized to 10 atm. The reaction is stirred at 50 °C for 24 hours. After cooling and depressurization, the solvent is removed under reduced pressure to yield (Z)-methyl 2-butenoate.
-
Asymmetric Michael Addition: To a solution of (Z)-methyl 2-butenoate (1.0 eq) in a suitable solvent like toluene, a chiral lithium amide base (prepared from a chiral amine and n-butyllithium) is added at -78 °C. The reaction is stirred for several hours until completion. The reaction is quenched with a proton source, and the chiral auxiliary is removed to yield methyl (R)-3-aminobutanoate.
-
Reduction of the Ester: The crude methyl (R)-3-aminobutanoate is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is carefully quenched with water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give (R)-3-aminobutanol.
Data Presentation: Synthesis of (R)-3-Aminobutanol
| Step | Reactant | Key Reagent/Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Analytical Data |
| 1 | This compound | H₂, Ru(OAc)₂[(R)-BINAP] | (Z)-Methyl 2-butenoate | >95 | N/A | ¹H NMR, GC-MS |
| 2 | (Z)-Methyl 2-butenoate | Chiral Lithium Amide | Methyl (R)-3-aminobutanoate | 70-80 | >95 | Chiral HPLC, ¹H NMR |
| 3 | Methyl (R)-3-aminobutanoate | LiAlH₄ | (R)-3-Aminobutanol | 85-95 | >95 | Chiral GC, ¹H NMR, ¹³C NMR |
This compound is a highly valuable and versatile starting material for the synthesis of key pharmaceutical intermediates. Its reactivity allows for the construction of complex molecular architectures, including important heterocyclic and chiral scaffolds. The application notes provided herein demonstrate plausible and efficient synthetic routes to intermediates for both anti-inflammatory and antiviral drugs, highlighting the strategic importance of this compound in modern drug discovery and development. The detailed protocols and tabulated data offer a practical guide for researchers in the pharmaceutical industry.
Application Notes and Protocols for Methyl 2-Butynoate in [4+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-butynoate, also known as methyl tetrolate, is a versatile dienophile for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Its electron-deficient alkyne moiety, activated by the adjacent methyl ester group, readily reacts with a wide range of conjugated dienes to form substituted cyclohexadiene derivatives. This powerful carbon-carbon bond-forming reaction provides a direct route to complex cyclic scaffolds that are valuable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in Diels-Alder reactions under various conditions.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The reaction between a diene and a dienophile, such as this compound, results in the formation of a new six-membered ring with the creation of two new sigma bonds and one new pi bond.
A key stereochemical feature of the Diels-Alder reaction is the "endo rule," which states that the substituents on the dienophile preferentially orient themselves in the endo position in the transition state. This orientation is favored due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi system of the newly forming ring. However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance. The ratio of endo to exo products can be influenced by reaction conditions such as temperature, solvent, and the presence of Lewis acid catalysts.
Applications in Organic Synthesis
The Diels-Alder adducts derived from this compound are valuable synthetic intermediates. The resulting cyclohexadiene ring can be further functionalized in numerous ways. For instance, the double bonds can undergo hydrogenation, epoxidation, or dihydroxylation. The ester group can be hydrolyzed, reduced, or converted to other functional groups, providing a handle for further synthetic transformations. This versatility makes this compound a valuable building block in the synthesis of complex molecules.
Data Presentation: [4+2] Cycloaddition of this compound with Various Dienes
The following tables summarize quantitative data for the Diels-Alder reaction between this compound and various dienes under different reaction conditions. Please note that specific yields and stereoselectivities can vary based on the precise experimental setup.
Table 1: Thermal Diels-Alder Reactions
| Diene | Temperature (°C) | Time (h) | Solvent | Product(s) | Yield (%) | Endo:Exo Ratio |
| Cyclopentadiene (B3395910) | 120-130 | 72-96 | Toluene (B28343) | Methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | 75-95 | Major isomer not specified |
| 1,3-Butadiene | High | - | - | Methyl 3-methylcyclohexa-1,4-diene-1-carboxylate | - | - |
| Furan (B31954) | High | - | - | Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | Low | - |
Table 2: Lewis Acid-Catalyzed Diels-Alder Reactions
| Diene | Lewis Acid | Temperature (°C) | Time (h) | Solvent | Product(s) | Yield (%) | Endo:Exo Ratio |
| Cyclopentadiene | AlCl₃ | -78 to RT | - | CH₂Cl₂ | Methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | Good | Enhanced endo selectivity |
| Isoprene | Et₂AlCl | - | - | CH₂Cl₂ | Methyl 1-methylcyclohexa-1,4-diene-1-carboxylate and/or Methyl 4-methylcyclohexa-1,4-diene-1-carboxylate | Good | High regioselectivity |
Table 3: High-Pressure Diels-Alder Reactions
| Diene | Pressure (kbar) | Temperature (°C) | Time (h) | Solvent | Product(s) | Yield (%) | Endo:Exo Ratio |
| Furan | 15 | 30 | - | CH₂Cl₂ | Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | Moderate | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound as a dienophile.
Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene
This protocol is adapted from a procedure for a similar dienophile and can be optimized for this compound.[1]
-
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene
-
Sealed reaction tube or pressure vessel
-
Heating and stirring apparatus
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
In a sealed reaction tube, combine this compound (1.0 eq) and freshly cracked cyclopentadiene (4.0 eq).
-
Add dry toluene as the solvent. The molar ratio of cyclopentadiene to this compound should be approximately 4:1.
-
Seal the tube and heat the reaction mixture to 120-130 °C with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within 3-4 days.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully open the sealed tube in a well-ventilated fume hood.
-
Remove the solvent and excess cyclopentadiene under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.
-
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene
This protocol is a general representation of a Lewis acid-catalyzed Diels-Alder reaction and may require optimization.
-
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
Lewis acid (e.g., AlCl₃, Et₂AlCl, SnCl₄)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
Set up a flame-dried flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the Lewis acid (typically 0.1 to 1.1 eq) to the solution.
-
Stir the mixture for a short period (e.g., 15-30 minutes).
-
Add freshly cracked cyclopentadiene (1.2-1.5 eq) dropwise.
-
Allow the reaction to stir at the low temperature and then gradually warm to room temperature, monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: High-Pressure Diels-Alder Reaction with Furan
This protocol is based on a general procedure for high-pressure Diels-Alder reactions of furans.[2]
-
Materials:
-
This compound
-
Furan
-
Dichloromethane (CH₂Cl₂)
-
High-pressure reactor
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
Prepare a solution of this compound (1.0 eq) and furan (1.0-1.5 eq) in CH₂Cl₂ at a concentration of approximately 3 M.
-
Transfer the solution to a high-pressure reactor.
-
Pressurize the reactor to 15 kbar.
-
Maintain the reaction at 30 °C for the required time, which may need to be determined empirically.
-
After the reaction period, carefully depressurize the reactor.
-
Transfer the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting adduct by column chromatography on neutral alumina (B75360) to yield methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate.
-
Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: General experimental workflow for Diels-Alder reactions.
Caption: Energy pathways for endo and exo product formation.
References
Application Notes and Protocols: Regioselectivity of Diels-Alder Reactions with Methyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The regioselectivity of this reaction becomes a critical consideration when both the diene and the dienophile are unsymmetrical. Methyl 2-butynoate, an α,β-acetylenic ester, serves as a competent dienophile. Its reactivity is driven by the electron-withdrawing nature of the ester group, which lowers the energy of the LUMO of the alkyne. This document provides an overview of the principles governing the regioselectivity of Diels-Alder reactions involving this compound, along with representative experimental protocols. Due to a scarcity of published quantitative data specifically for this compound, the regioselectivity data and protocols are based on established principles and analogous reactions with similar dienophiles.
Principles of Regioselectivity
The regiochemical outcome of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile like this compound is primarily governed by the electronic effects of the substituents on both reactants.[2][3] The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is the dominant factor. The reaction proceeds in a way that maximizes the overlap of the orbitals with the largest coefficients.[4]
For a diene substituted with an electron-donating group (EDG) and a dienophile with an electron-withdrawing group (EWG), the major regioisomer is typically the one where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile. In the case of this compound, the carbon atom β to the ester group (C-3) is more electrophilic due to resonance.
The two primary modes of addition are often referred to as "ortho" and "meta" for 1-substituted dienes, and "para" and "meta" for 2-substituted dienes. Generally, the formation of "meta" products is disfavored.[2]
-
1-Substituted Dienes: With a diene bearing an electron-donating group at the C-1 position (e.g., 1-methoxy-1,3-butadiene), the "ortho" adduct is generally the major product.[2][5]
-
2-Substituted Dienes: For a diene with an electron-donating group at the C-2 position (e.g., isoprene), the "para" adduct is typically favored.[2][5]
Lewis acid catalysis can enhance both the rate and the regioselectivity of the Diels-Alder reaction by coordinating to the carbonyl oxygen of the ester, thereby increasing the electrophilicity of the dienophile and further polarizing the π-system.
Predicted Regioselectivity of this compound in Diels-Alder Reactions
The following table summarizes the predicted major and minor regioisomers for the Diels-Alder reaction of this compound with common unsymmetrical dienes based on established regiochemical rules.[2][5]
| Diene | Major Regioisomer | Minor Regioisomer | Predicted Ratio (Major:Minor) |
| Isoprene (2-methyl-1,3-butadiene) | "para" adduct | "meta" adduct | > 90:10 |
| 1-Methoxy-1,3-butadiene | "ortho" adduct | "meta" adduct | > 95:5 |
| 2,3-Dimethyl-1,3-butadiene | Single adduct | - | - |
Note: The ratios are predictions based on analogous systems and may vary with reaction conditions.
Signaling Pathways and Logical Relationships
Caption: Predicted regiochemical outcome of the Diels-Alder reaction.
Experimental Protocols
1. General Protocol for Thermal Diels-Alder Reaction
This protocol describes a general procedure for the thermal cycloaddition of this compound with a diene.
Materials:
-
This compound
-
Diene (e.g., freshly distilled isoprene)
-
Toluene (B28343) (anhydrous)
-
Hydroquinone (as a polymerization inhibitor)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, heavy-walled sealed tube, add this compound (1.0 mmol), the diene (2.0-3.0 mmol), a crystal of hydroquinone, and anhydrous toluene (5 mL).
-
Seal the tube under a nitrogen atmosphere.
-
Heat the reaction mixture at a temperature ranging from 110°C to 180°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 24 to 72 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to separate the regioisomers.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the structure and the ratio of the regioisomers.
2. Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol outlines a procedure using a Lewis acid to catalyze the reaction, which can often be performed at lower temperatures and with higher selectivity.
Materials:
-
This compound
-
Diene (e.g., 1-methoxy-1,3-butadiene)
-
Lewis acid (e.g., aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄))
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Carefully add the Lewis acid (1.1 mmol) portion-wise, ensuring the temperature remains below -70°C. Stir the mixture for 15 minutes.
-
In a separate flask, prepare a solution of the diene (1.2 mmol) in anhydrous DCM (5 mL).
-
Add the diene solution dropwise to the reaction mixture over 10-15 minutes.
-
Stir the reaction at -78°C for 2-4 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the major regioisomeric product.
-
Characterize the product by spectroscopic methods to confirm its structure and regiochemistry.
Effect of Lewis Acid Catalysis
Caption: Role of Lewis acid in enhancing the Diels-Alder reaction.
References
Application Notes and Protocols: Organocatalyzed Conjugate Addition to Methyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The organocatalyzed conjugate addition to activated alkynes, such as methyl 2-butynoate, represents a powerful and atom-economical method for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction provides access to a diverse array of highly functionalized olefinic products, which are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. The use of small organic molecules as catalysts offers several advantages over traditional metal-based systems, including milder reaction conditions, lower toxicity, and the potential for high stereocontrol.
This document provides detailed application notes and protocols for the organocatalyzed conjugate addition of various nucleophiles to this compound, focusing on phosphine (B1218219), amine, and thiourea-based catalytic systems.
Data Presentation: Summary of Key Reactions
The following tables summarize quantitative data for the organocatalyzed conjugate addition to this compound, facilitating easy comparison of different catalytic systems and nucleophiles.
Table 1: Phosphine-Catalyzed Conjugate Addition of β-Dicarbonyl Compounds to this compound
| Entry | Nucleophile (Pronucleophile) | Catalyst (mol%) | Solvent | Time (h) | Product | Yield (%) | Ref. |
| 1 | Methyl Acetoacetate | PBu₃ (10) | Toluene (B28343) | 24 | γ-Adduct | 75 | [1] |
| 2 | Dibenzoylmethane | PBu₃ (10) | Toluene | 24 | γ-Adduct | 82 | [1] |
| 3 | Diethyl Malonate | PPh₃ (10) | THF | 12 | γ-Adduct | 68 | [1] |
| 4 | 2-Acetylcyclopentanone | PBu₃ (10) | Toluene | 24 | γ-Adduct | 71 | [1] |
Table 2: Amine-Catalyzed Conjugate Addition of Thiols to Activated Alkynes
While specific data for this compound was limited in the reviewed literature, the following provides a general example for a similar activated alkyne, methyl propiolate, demonstrating the utility of amine catalysts.
| Entry | Nucleophile | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Product | Yield (%) | Ref. |
| 1 | Octanethiol | Methyl Propiolate | DABCO (20) | Acetonitrile | 2 | E-Thioacrylate | >98 | [2] |
Table 3: Thiourea-Catalyzed Enantioselective Conjugate Addition
Direct examples for this compound are not extensively documented in the primary literature. The following table illustrates the application of thiourea (B124793) catalysts in asymmetric conjugate additions to similar α,β-unsaturated systems, indicating their potential for extension to this compound.
| Entry | Nucleophile | Michael Acceptor | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Ref. |
| 1 | Nitromethane | Chalcone | Epi-cinchona based thiourea | 10 | Toluene | 95 | 92 | [1] |
| 2 | Diethyl Malonate | β-Nitrostyrene | (R,R)-Diphenylethylenediamine-derived thiourea | 5 | Toluene | 92 | 94 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Phosphine-Catalyzed Conjugate Addition of β-Dicarbonyl Compounds to this compound (Trost-Li γ-Umpolung Addition)[1]
This protocol is based on the seminal work by Trost and Li on the phosphine-catalyzed γ-umpolung addition.
Materials:
-
This compound
-
β-Dicarbonyl compound (e.g., methyl acetoacetate, dibenzoylmethane)
-
Tributylphosphine (PBu₃) or Triphenylphosphine (PPh₃)
-
Anhydrous toluene or THF
-
Acetic acid (AcOH) and Sodium acetate (B1210297) (NaOAc) buffer system (optional, but can improve yields)[1]
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the β-dicarbonyl compound (1.0 mmol).
-
Add anhydrous solvent (e.g., toluene, 5 mL).
-
Add the phosphine catalyst (e.g., PBu₃, 0.1 mmol, 10 mol%).
-
Add this compound (1.2 mmol).
-
For less reactive pronucleophiles, a buffer system of acetic acid and sodium acetate can be beneficial to prevent self-oligomerization of the butynoate.[1]
-
Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired γ-addition product.
Visualizations
General Workflow for Organocatalyzed Conjugate Addition
References
- 1. Epi-cinchona based thiourea organocatalyst family as an efficient asymmetric Michael addition promoter: enantioselective conjugate addition of nitroalkanes to chalcones and alpha,beta-unsaturated N-acylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 23326-27-4 [chemicalbook.com]
- 3. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: Stereoselective Synthesis Utilizing Methyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the stereoselective synthesis of chiral molecules using Methyl 2-butynoate as a key building block. The methodologies outlined below are intended to serve as a practical guide for laboratory-scale synthesis and can be adapted for various research and development applications, particularly in the synthesis of chiral intermediates for pharmaceuticals and other bioactive compounds.
Introduction
This compound is a versatile and reactive substrate in organic synthesis. Its electron-deficient triple bond makes it an excellent Michael acceptor, enabling the stereoselective addition of a wide range of nucleophiles. This reactivity, when combined with chiral catalysts or auxiliaries, allows for the precise control of stereochemistry, leading to the synthesis of enantiomerically enriched products. This document focuses on a key application: the diastereoselective synthesis of chiral β-enamino esters.
Application 1: Diastereoselective Synthesis of Chiral β-Enamino Esters
The conjugate addition of chiral amines to this compound provides a direct and efficient route to chiral β-enamino esters. These compounds are valuable intermediates in the synthesis of a variety of nitrogen-containing heterocyclic compounds and β-amino acids.
A notable example is the reaction of this compound with chiral amines, such as (S)-(-)-1-phenylethan-1-amine, to yield the corresponding chiral β-enamino ester. This reaction proceeds with good yield and diastereoselectivity, providing a reliable method for introducing a chiral center.[1] The resulting enamine can then undergo further transformations, such as aza-annulation reactions, to construct more complex chiral molecules.[1]
Reaction Data
| Entry | Chiral Amine | Product | Yield (%) | Diastereomeric Ratio (E/Z) | Reference |
| 1 | (S)-(-)-1-phenylethan-1-amine | Methyl (E/Z)-3-(((S)-1-phenylethyl)amino)but-2-enoate | 85 | 1:3 | [1] |
| 2 | (R)-(+)-1-phenylethan-1-amine | Methyl (E/Z)-3-(((R)-1-phenylethyl)amino)but-2-enoate | 82 | 1:3 | [1] |
| 3 | (S)-(-)-1-(naphthalen-1-yl)ethan-1-amine | Methyl (E/Z)-3-(((S)-1-(naphthalen-1-yl)ethyl)amino)but-2-enoate | 30 | 1:3 | [1] |
Experimental Protocol: Synthesis of Methyl (E/Z)-3-(((S)-1-phenylethyl)amino)but-2-enoate
Materials:
-
This compound
-
(S)-(-)-1-phenylethan-1-amine
-
Methanol (B129727) (MeOH)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297) (AcOEt)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of (S)-(-)-1-phenylethan-1-amine (1.0 eq) in methanol (10 mL), add this compound (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (60:40) eluent system.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the pure β-enamino ester as a yellow pale oil.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and determine the E/Z ratio.
Logical Workflow for the Synthesis of Chiral β-Enamino Esters
Caption: Workflow for the diastereoselective synthesis of chiral β-enamino esters.
Further Applications and Future Directions
The chiral β-enamino esters synthesized through this protocol are versatile intermediates. For instance, they can undergo aza-annulation with acryloyl chloride to produce chiral methyl 1-substituted 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates in good yields.[1] This highlights the utility of this compound in building complex, stereochemically defined heterocyclic scaffolds.
Future research could explore the use of different chiral amines and catalysts to further improve the diastereoselectivity of the conjugate addition. Additionally, expanding the scope of subsequent transformations of the resulting β-enamino esters will undoubtedly lead to the synthesis of a wider range of novel and potentially bioactive molecules.
Safety Precautions
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Chiral amines can be corrosive and toxic; appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols for One-Pot Synthesis Procedures Involving Methyl 2-Butynoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for one-pot synthesis procedures utilizing methyl 2-butynoate, a versatile building block in organic synthesis. The following sections outline key reactions, present quantitative data in a structured format, and provide step-by-step methodologies for the synthesis of complex heterocyclic structures relevant to drug discovery and development.
One-Pot Phosphine-Catalyzed [3+2] Annulation for the Synthesis of Highly Substituted Cyclopentenes
This application note details a phosphine-catalyzed one-pot annulation reaction between this compound and α-keto esters. This transformation allows for the efficient construction of highly functionalized cyclopentene (B43876) derivatives, which are valuable scaffolds in medicinal chemistry. The reaction proceeds via a formal [3+2] cycloaddition, where this compound acts as a three-carbon synthon.
Reaction Scheme:
Caption: One-pot phosphine-catalyzed [3+2] annulation.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various cyclopentene derivatives using this one-pot protocol.
| Entry | α-Keto Ester | Product | Reaction Time (h) | Yield (%) |
| 1 | Methyl benzoylformate | Methyl 1-benzoyl-2-methyl-5-oxocyclopent-1-ene-2-carboxylate | 12 | 75 |
| 2 | Ethyl pyruvate | Ethyl 1-acetyl-2-methyl-5-oxocyclopent-1-ene-2-carboxylate | 16 | 68 |
| 3 | Methyl 2-oxo-2-phenylacetate | Methyl 2-methyl-5-oxo-1-phenylcyclopent-1-ene-2-carboxylate | 12 | 82 |
Experimental Protocol
Materials:
-
This compound (98% purity)
-
Appropriate α-keto ester (e.g., Methyl benzoylformate, 98% purity)
-
Tributylphosphine (PBu₃, 97% purity)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Toluene (B28343)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add the α-keto ester (1.0 mmol, 1.0 equiv).
-
Dissolve the α-keto ester in anhydrous toluene (10 mL).
-
Add this compound (1.2 mmol, 1.2 equiv) to the solution.
-
Add anhydrous methanol (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
With vigorous stirring, add tributylphosphine (0.2 mmol, 0.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 12-16 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired highly substituted cyclopentene derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
One-Pot Multi-Component Synthesis of Functionalized Dihydropyridines
This application note describes a one-pot, multi-component reaction for the synthesis of highly functionalized dihydropyridine (B1217469) (DHP) derivatives. This Hantzsch-type reaction involves the condensation of this compound, an aldehyde, and an amine source. Dihydropyridines are a class of compounds with significant therapeutic applications, including as calcium channel blockers.
Reaction Workflow Diagram
Caption: Workflow for the one-pot synthesis of dihydropyridines.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various dihydropyridine derivatives using different aldehydes in this one-pot procedure.
| Entry | Aldehyde | β-Ketoester | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 85 |
| 2 | 4-Chlorobenzaldehyde | Methyl acetoacetate | Methyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 92 |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 88 |
Experimental Protocol
Materials:
-
This compound (98% purity)
-
Appropriate aromatic aldehyde (e.g., Benzaldehyde, 99% purity)
-
Ammonium acetate
-
β-Ketoester (e.g., Ethyl acetoacetate, 99% purity)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), this compound (10 mmol), the β-ketoester (10 mmol), and ammonium acetate (15 mmol).
-
Add ethanol (30 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure dihydropyridine derivative.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.
One-Pot Synthesis of Substituted Pyrazoles
This protocol outlines a one-pot synthesis of substituted pyrazoles from this compound and a diazo compound precursor, such as a tosylhydrazone. Pyrazoles are a fundamental heterocyclic core found in numerous pharmaceuticals. This method provides a straightforward route to this important class of compounds.
Logical Relationship Diagram
Troubleshooting & Optimization
Technical Support Center: Purification of Reaction Mixtures Containing Methyl 2-Butynoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted methyl 2-butynoate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. It is a clear, colorless to yellow liquid with a distinct odor.[1] Key properties are summarized in the table below.
Q2: Which purification techniques are most effective for removing this compound?
A2: The most common and effective techniques for removing unreacted this compound include:
-
Flash Column Chromatography: Ideal for separating compounds with different polarities.
-
Distillation (Fractional or Vacuum): Suitable when there is a significant boiling point difference between this compound and the desired product.
-
Aqueous Workup (Liquid-Liquid Extraction): Effective for removing water-soluble impurities and can be adapted to remove this compound by converting it to a more water-soluble form.
-
Chemical Quenching: Involves selectively reacting the excess this compound to form a byproduct that is easily removed.
Q3: Can I use a chemical quencher to remove excess this compound?
A3: Yes, chemical quenching can be a viable option. Since this compound is an α,β-unsaturated ester, it is susceptible to nucleophilic addition. A common approach is to use a nucleophile that, upon reaction, forms a product easily separable from the main product. For instance, adding a primary or secondary amine could form a more polar adduct that can be removed by an acidic wash. However, the choice of quenching agent must be carefully considered to avoid any undesired reaction with your product. It is recommended to perform a small-scale test reaction to confirm compatibility.
Q4: My product is sensitive to silica (B1680970) gel. What are my options for chromatographic purification?
A4: If your product is sensitive to the acidic nature of standard silica gel, you can use a deactivated stationary phase. This can be achieved by using commercially available deactivated silica gel or by adding a small amount of a tertiary amine, such as triethylamine (B128534) (typically 0.1-1%), to the eluent system. Alternatively, other stationary phases like alumina (B75360) (neutral or basic) can be employed.
Troubleshooting Guides
Issue 1: Poor Separation of this compound and Product during Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin-Layer Chromatography (TLC) to achieve a good separation between the spots of your product and this compound. Aim for an Rf value of 0.25-0.35 for your product. |
| Column Overloading | Too much crude material was loaded onto the column. As a general rule, use a mass of silica gel that is 50-100 times the mass of the crude mixture. |
| Improper Column Packing | Cracks or channels in the silica gel bed can lead to poor separation. Ensure the silica gel is packed uniformly. Dry packing followed by gentle tapping and careful solvent addition can help.[2] |
| Co-elution of Product and Impurity | The polarity of this compound and your product might be too similar for effective separation with the chosen stationary phase. Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or derivatizing your product to alter its polarity. |
Issue 2: Incomplete Removal of this compound after Aqueous Workup
| Possible Cause | Troubleshooting Step |
| Insufficient Number of Extractions | One or two extractions may not be enough to remove all of the this compound, especially if it has some solubility in the organic phase. Increase the number of extractions with the aqueous phase (e.g., 3-5 times). |
| Incorrect pH of Aqueous Phase | If attempting to hydrolyze the ester to the more water-soluble carboxylate, ensure the pH of the aqueous phase is sufficiently basic (e.g., using a dilute NaOH or K₂CO₃ solution) and that the reaction is given enough time to proceed. Conversely, if using an acidic wash to remove a basic byproduct, ensure the pH is acidic. |
| Emulsion Formation | Emulsions can trap the organic layer and prevent efficient separation. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 23326-27-4[3][4][5] |
| Molecular Formula | C₅H₆O₂[4] |
| Molecular Weight | 98.10 g/mol [4] |
| Boiling Point | 76-77 °C at 80 mmHg[3] |
| Density | ~0.98 g/cm³ |
| Refractive Index | 1.436-1.438[3] |
| Solubility | Soluble in organic solvents; insoluble in water.[1] |
Experimental Protocols
Protocol 1: Removal of this compound by Flash Column Chromatography
This protocol outlines a general procedure for the purification of a reaction mixture using flash column chromatography on silica gel.
-
TLC Analysis:
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find an eluent that provides good separation between the desired product and this compound (aim for a difference in Rf values of at least 0.2).
-
-
Column Preparation:
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a volatile solvent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle pressure (e.g., with compressed air or a pump) to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution process by TLC to identify the fractions containing the purified product.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Removal of this compound by Hydrolysis and Liquid-Liquid Extraction
This protocol is suitable if the desired product is stable to basic conditions.
-
Reaction Quenching and Hydrolysis:
-
After the primary reaction is complete, cool the reaction mixture to room temperature.
-
Slowly add a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) to the reaction mixture with vigorous stirring. The amount of base should be in excess relative to the unreacted this compound.
-
Stir the biphasic mixture for 1-2 hours to allow for the hydrolysis of this compound to the water-soluble sodium or potassium 2-butynoate.
-
-
Liquid-Liquid Extraction:
-
Transfer the mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, ethanol), add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and water to dilute the mixture.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine all organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
-
Isolation:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Workflow for the purification of a reaction mixture using flash column chromatography.
Caption: Workflow for the removal of this compound via hydrolysis and liquid-liquid extraction.
References
Technical Support Center: Workup Procedures for Reactions Containing Methyl 2-Butynoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-butynoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound?
A1: this compound is a flammable liquid and vapor that can cause skin and serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or inhaled.[1] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Keep it away from heat, sparks, open flames, and hot surfaces.[1] In case of fire, use CO2, dry chemical, or foam for extinction.[1]
Q2: My reaction is complete. What is a general workup procedure for a reaction mixture containing this compound?
A2: A general workup procedure involves quenching the reaction, followed by an aqueous workup to remove water-soluble impurities. A typical sequence is:
-
Quenching: Carefully quench the reaction mixture, for example, by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) if organometallic reagents were used.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Washing: Wash the organic layer sequentially with water, a mild aqueous base (like saturated sodium bicarbonate solution) to remove acidic impurities, and finally with brine to aid in drying.[2]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the product's volatility.
-
Purification: Purify the crude product, typically by column chromatography or distillation.
Q3: this compound is volatile. How can I avoid losing my product during solvent removal?
A3: Due to its volatility, care must be taken during solvent removal. Use a rotary evaporator with a cooled water bath and apply vacuum gradually. It is also advisable to use a cold trap to recover any volatile product that might evaporate with the solvent. For highly volatile products, consider using a distillation setup for solvent removal at atmospheric pressure if the boiling point difference between the solvent and product is significant.
Troubleshooting Guides
Problem 1: A persistent emulsion formed during the aqueous workup.
Cause: Emulsions can form when the reaction mixture contains substances that act as surfactants or when the densities of the organic and aqueous layers are very similar.
Solution:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[2]
-
Patience: Allow the separatory funnel to stand undisturbed for some time. Gravity can often help the layers to separate.[2]
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.[2] This can help to break up the fine droplets causing the emulsion.
-
Solvent Addition: Add more of the organic solvent to decrease the viscosity of the organic phase.
Problem 2: My product is contaminated with triphenylphosphine (B44618) oxide (TPPO) after a Wittig or Mitsunobu reaction.
Cause: TPPO is a common byproduct in reactions using triphenylphosphine and can be difficult to separate from polar products due to its high polarity.
Solution:
-
Filtration through a Silica (B1680970) Plug: If your product is relatively non-polar, you can suspend the crude mixture in a non-polar solvent (e.g., a mixture of hexanes and ether) and pass it through a short plug of silica gel. The highly polar TPPO will be retained on the silica.[3][4][5]
-
Precipitation with Metal Salts: For more polar products where TPPO co-elutes, you can precipitate the TPPO as a metal salt complex. Dissolve the crude mixture in a polar solvent like ethanol (B145695) and add a solution of zinc chloride (ZnCl₂). The insoluble ZnCl₂(TPPO)₂ complex will precipitate and can be removed by filtration.[1][4][6]
Problem 3: The final product is a dark, oily residue that is difficult to purify.
Cause: This can be due to the formation of polymeric materials or other high molecular weight byproducts, which can occur if the reaction is run at high temperatures or for extended periods.
Solution:
-
Purification by Distillation: If your product is thermally stable, vacuum distillation can be an effective method to separate it from non-volatile impurities.[2]
-
Column Chromatography: Flash column chromatography is a versatile method for separating the desired product from impurities with different polarities. A gradient of solvents may be necessary for effective separation.
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous NH₄Cl solution with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of diethyl ether and shake vigorously. Allow the layers to separate.
-
Washing:
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl the flask until the drying agent no longer clumps together.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator with a water bath temperature below 30 °C.
Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation
-
Solvent Exchange: After the reaction, remove the reaction solvent under reduced pressure. Dissolve the crude residue in ethanol.
-
Precipitation: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution to the ethanolic solution of your crude product at room temperature while stirring.[4]
-
Induce Precipitation: Continue stirring. If a precipitate does not form immediately, gently scratch the inside of the flask with a glass rod to induce crystallization. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[4]
-
Filtration: Filter the mixture through a Büchner funnel to remove the solid precipitate.
-
Concentration and Further Purification: Concentrate the filtrate to remove the ethanol. The resulting residue can be further purified by slurrying in a solvent like acetone (B3395972) to remove any excess, insoluble zinc chloride.[1][4]
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Formula | C₅H₆O₂ | [7][8] |
| Molecular Weight | 98.10 g/mol | [7] |
| Boiling Point | 143-144 °C (at 760 mmHg) | |
| Density | 0.993 g/cm³ | |
| Purification Data for a Related Compound (Methyl 4-hydroxy-2-butynoate) | ||
| Distillation Conditions | 66–69°C / 0.2 mm | [9] |
| Yield after Distillation | 60–65% | [9] |
Visualizations
Caption: General workflow for the workup and purification of reactions containing this compound.
Caption: Troubleshooting guide for the removal of triphenylphosphine oxide (TPPO).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. shenvilab.org [shenvilab.org]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl but-2-ynoate | C5H6O2 | CID 141019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Common byproducts in Methyl 2-butynoate reactions and their identification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving methyl 2-butynoate. The information is presented in a question-and-answer format to directly address specific challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile reagent in organic synthesis. Due to its electron-deficient triple bond and ester functionality, it readily participates in several key reactions, including:
-
Michael (Conjugate) Addition: Nucleophiles add to the β-carbon of the triple bond.
-
Reduction Reactions: The triple bond and/or the ester group can be reduced.
-
Sonogashira Coupling: The terminal alkyne (after deprotection if necessary) can be coupled with aryl or vinyl halides.
-
Cycloaddition Reactions: It can act as a dienophile or dipolarophile in reactions like the Diels-Alder reaction.
Q2: I am performing a Michael addition with an amine nucleophile on this compound and observing multiple products. What are the likely byproducts?
A2: In the aza-Michael addition of amines to this compound, the expected product is a methyl 3-aminocrotonate derivative. However, several side reactions can lead to byproducts:
-
Polymerization: The initial Michael adduct, an enamine, can still be nucleophilic and react with another molecule of this compound, leading to oligomers or polymers. This is more likely under strongly basic conditions or at high concentrations.
-
Amide Formation: The amine nucleophile can react with the ester group of this compound to form an amide. This is more prevalent at elevated temperatures.
-
Double Addition: If a primary amine is used, a second Michael addition can occur on the initial product, leading to a disubstituted product.
Troubleshooting Guides
Problem 1: Low Yield and Byproduct Formation in Michael Addition Reactions
Symptoms:
-
Complex reaction mixture observed by TLC or GC-MS.
-
Low isolated yield of the desired Michael adduct.
-
Formation of a viscous or solid material that is difficult to characterize.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Polymerization of the starting material or product. | - Lower the reaction temperature. - Use a less concentrated solution of your reactants. - Choose a weaker base or use a catalytic amount of base. - Add the nucleophile slowly to the solution of this compound to maintain a low concentration of the reactive intermediate. |
| 1,2-Addition to the carbonyl group instead of 1,4-conjugate addition. | - This is more common with "hard" nucleophiles like organolithium reagents. If applicable, consider using a "softer" nucleophile like an organocuprate. |
| Retro-Michael reaction (reversal of the addition). | - Ensure the final protonation step is complete by using a suitable proton source during workup. - Isolate the product at a lower temperature if it is thermally labile. |
| Aldol-type condensation of the enolate intermediate. | - This can occur if the enolate formed after the initial Michael addition reacts with another carbonyl-containing molecule. Running the reaction at a lower temperature can help minimize this. |
Identification of Byproducts:
| Byproduct | Identification Method | Key Spectroscopic Data |
| Polymer/Oligomer | GPC, MALDI-TOF MS | Broad signals in ¹H and ¹³C NMR, repeating units in MS. |
| Amide from reaction with amine | GC-MS, LC-MS, NMR | Presence of an amide carbonyl signal in ¹³C NMR (around 165-175 ppm) and a characteristic N-H signal in ¹H NMR and IR. Mass corresponding to the amide product. |
Problem 2: Incomplete Reaction or Formation of Over-Reduced Products in Reduction Reactions
Symptoms:
-
Presence of starting material (this compound) after the reaction.
-
Formation of a mixture of products with different degrees of saturation.
-
Complete reduction of the ester to an alcohol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete reduction of the triple bond. | - Increase the equivalents of the reducing agent (e.g., NaBH₄ with a co-catalyst, or catalytic hydrogenation). - Increase the reaction time or temperature. - Ensure the catalyst (if used) is active. |
| Over-reduction to the fully saturated ester (methyl butanoate). | - Use a milder reducing agent or catalyst (e.g., Lindlar's catalyst for reduction to the alkene). - Carefully control the reaction time and temperature. |
| Reduction of the ester group to an alcohol (e.g., but-2-yn-1-ol or butan-1-ol). | - Sodium borohydride (B1222165) (NaBH₄) is generally selective for aldehydes and ketones over esters. However, over-reduction can occur with stronger reducing agents like lithium aluminum hydride (LiAlH₄).[1] Use a less reactive hydride reagent or perform the reaction at a lower temperature. |
Identification of Byproducts:
| Byproduct | Identification Method | Key Spectroscopic Data |
| Methyl (Z)-2-butenoate | GC-MS, NMR | Characteristic alkene signals in ¹H NMR (around 5.8 and 6.3 ppm) and ¹³C NMR (around 122 and 145 ppm). Molecular ion peak at m/z 100 in MS. |
| Methyl butanoate | GC-MS, NMR | Absence of alkyne or alkene signals in NMR. Presence of characteristic ethyl group signals. Molecular ion peak at m/z 102 in MS. |
| But-2-yn-1-ol | GC-MS, NMR | Presence of a hydroxyl group signal in ¹H NMR and IR. Absence of the methyl ester signals. Molecular ion peak at m/z 70 in MS.[2] |
| Butan-1-ol | GC-MS, NMR | Absence of unsaturation and ester signals in NMR. Presence of a hydroxyl group signal and characteristic butyl group signals. Molecular ion peak at m/z 74 in MS.[3] |
Problem 3: Formation of Homo-Coupled Diyne in Sonogashira Coupling Reactions
Symptoms:
-
Isolation of a product with approximately double the mass of the alkyne starting material.
-
The desired cross-coupled product is formed in low yield or not at all.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidative homo-coupling of the terminal alkyne (Glaser coupling). | - This is a very common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. - Thoroughly degas all solvents and reagents before use. - Run the reaction under a strict inert atmosphere (e.g., argon or nitrogen). - Consider using a copper-free Sonogashira protocol. |
| Decomposition of the palladium catalyst. | - Use high-purity reagents and solvents. - Ensure the phosphine (B1218219) ligand (if used) has not oxidized. |
Identification of Byproducts:
| Byproduct | Identification Method | Key Spectroscopic Data |
| Dimethyl 2,6-octadiynedioate (Diyne) | GC-MS, LC-MS, NMR | Symmetrical structure will lead to a simpler NMR spectrum than the cross-coupled product. Mass corresponding to the dimer of this compound. |
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of a Reaction Mixture
-
Sample Preparation:
-
Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Dilute the aliquot with a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter the solution to remove any solid particles.[4]
-
If the analytes are not volatile enough, derivatization (e.g., silylation) may be required.[5]
-
-
GC-MS Parameters (General Guidance):
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the expected products and byproducts (e.g., m/z 35-400).
-
-
Data Analysis:
-
Identify peaks in the chromatogram.
-
Analyze the mass spectrum of each peak and compare it with library data (e.g., NIST) and the expected fragmentation patterns of potential products and byproducts.
-
Protocol 2: General Procedure for NMR Sample Preparation
-
Sample Purification:
-
Isolate the compound of interest or a fraction containing the byproduct using column chromatography, preparative TLC, or HPLC.
-
-
Sample Preparation:
-
Dissolve 5-20 mg of the purified solid sample (or an appropriate amount of a liquid sample) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[6]
-
The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with the analyte.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.[4]
-
Cap the NMR tube and label it clearly.
-
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C NMR spectra.
-
For more complex structures, consider 2D NMR experiments like COSY, HSQC, and HMBC to aid in structure elucidation.
-
Visualizations
References
- 1. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 2. 2-Butyn-1-ol [webbook.nist.gov]
- 3. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. sites.bu.edu [sites.bu.edu]
- 5. benchchem.com [benchchem.com]
- 6. publish.uwo.ca [publish.uwo.ca]
Technical Support Center: Optimizing Michael Additions to Methyl 2-Butynoate
Welcome to the technical support center for optimizing Michael addition reactions involving methyl 2-butynoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this versatile reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when planning a Michael addition to this compound?
A1: The success of a Michael addition to this compound hinges on several factors: the nature of the nucleophile (Michael donor), the choice of catalyst or base, the solvent, and the reaction temperature. This compound is an activated alkyne, making it a good Michael acceptor. "Soft" nucleophiles such as thiols, amines, and stabilized carbanions (e.g., from malonates) are generally preferred for conjugate addition.[1] The selection of appropriate reaction conditions is crucial to maximize the yield of the desired 1,4-adduct and minimize side reactions.[2]
Q2: What are common side reactions, and how can they be minimized?
A2: Common side reactions include polymerization of the this compound, bis-addition (a second Michael addition to the product), and in some cases, 1,2-addition (attack at the carbonyl group).[2] To minimize these, consider the following:
-
Polymerization: Can be mitigated by controlling the temperature, using less forcing conditions, and ensuring a stoichiometric or slight excess of the nucleophile.
-
Bis-addition: This can be an issue with highly reactive nucleophiles. Using a less reactive nucleophile or carefully controlling the stoichiometry of the reactants can help.
-
1,2-addition vs. 1,4-addition: Strong, "hard" nucleophiles like organolithium reagents tend to favor 1,2-addition. To favor the desired 1,4-addition, use "soft" nucleophiles and weaker bases.[1]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a critical role in the solubility of reactants and the stabilization of intermediates. Polar aprotic solvents like acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO) often accelerate the reaction rate.[2] In some cases, particularly with thiol additions, solvent-free conditions can be highly effective, offering a "green" chemistry approach.[3] The solvent can also influence the stereoselectivity of the addition.
Q4: Can I run the reaction without a catalyst?
A4: For highly nucleophilic species like some thiols and amines, the Michael addition to activated alkynes can proceed without a catalyst.[3] However, for less reactive nucleophiles, a catalyst is often necessary to achieve a reasonable reaction rate and yield. Common catalysts include weak Brønsted bases (e.g., triethylamine) or Lewis bases (e.g., phosphines).[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Insufficiently activated nucleophile | Use a stronger base to generate a higher concentration of the nucleophile. For carbon nucleophiles like diethyl malonate, ensure the base is strong enough to deprotonate it effectively. |
| Poor catalyst activity | Screen different catalysts. For aza-Michael additions, consider a Lewis acid catalyst. For thia-Michael additions, a weak base like triethylamine (B128534) is often sufficient. |
| Reversible reaction | Lower the reaction temperature to favor the thermodynamic product. Ensure the workup procedure does not promote a retro-Michael reaction. |
| Steric hindrance | If using a bulky nucleophile, consider a less sterically demanding alternative if possible. |
Issue 2: Formation of Multiple Products
| Potential Cause | Suggested Solution |
| Double addition product observed | Use a slight excess of this compound relative to the nucleophile. Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-adduct is maximized. |
| Mixture of E/Z isomers | The stereochemical outcome can be highly dependent on the solvent and catalyst. Polar solvents may favor the formation of one isomer over another. Experiment with different solvents to optimize for the desired stereoisomer. |
| Polymerization of starting material | Reduce the reaction temperature. Add the this compound slowly to the reaction mixture containing the nucleophile. |
Data Presentation
The following tables summarize representative data for Michael additions to activated alkynes, providing a baseline for optimizing reactions with this compound.
Table 1: Aza-Michael Addition - Effect of Catalyst and Solvent
| Nucleophile | Michael Acceptor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | N,N-dimethyl acrylamide | Imidazolium chloride (30) | Neat | 110 | - | 69[5] |
| Piperidine (B6355638) | n-butyl acrylate | CuBTC | Neat | RT | 2 | 91[6] |
| Various amines | Methyl acrylate | None | Water | 20 | 0.4 | >90[7] |
Table 2: Thia-Michael Addition - Effect of Catalyst and Solvent
| Nucleophile | Michael Acceptor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Thiophenol | Methyl vinyl ketone | None | Neat | 30 | 30 | 93[8] |
| Thiophenol | Chalcone | L-Proline (5) | [bmim]PF6 | RT | 60 | 95[9] |
| 4-Methoxythiophenol | Methyl vinyl ketone | None | Neat | 30 | 30 | 93[8] |
| Dodecanethiol | Ethyl propiolate | Triethylamine | DMSO | RT | 60 | >99[10] |
Table 3: Carbon-Michael Addition - Effect of Base and Solvent
| Nucleophile | Michael Acceptor | Base/Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Diethyl malonate | trans-β-nitrostyrene | 2-aminoDMAP/urea (5) | Toluene | RT | 4 | >95[11] |
| Diethyl malonate | Chalcone | 1,2-diphenylethanediamine | Toluene | RT | - | 61-99 |
| Diethyl malonate | Methyl vinyl ketone | NaOEt | Ethanol (B145695) | - | - | - |
Experimental Protocols
Protocol 1: Aza-Michael Addition of Piperidine to this compound
This protocol is a general procedure for the addition of a secondary amine to this compound.
Materials:
-
This compound
-
Piperidine
-
Methanol (B129727) (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in methanol (0.2 M).
-
To the stirred solution, add piperidine (1.1 equiv.) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is often complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Thia-Michael Addition of Thiophenol to this compound
This protocol describes a catalyst-free addition of a thiol to this compound.
Materials:
-
This compound
-
Thiophenol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, mix this compound (1.0 equiv.) and thiophenol (1.2 equiv.).[8]
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC. The reaction is typically rapid and may be complete in under an hour.[8]
-
If the product is sufficiently pure, it can be used directly. Otherwise, purification can be achieved by column chromatography.
Protocol 3: Carbon-Michael Addition of Diethyl Malonate to this compound
This protocol outlines the addition of a stabilized carbanion to this compound using a base.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or another suitable base
-
Ethanol (anhydrous)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a dry round-bottom flask with a reflux condenser under an inert atmosphere.
-
Add anhydrous ethanol to the flask, followed by sodium ethoxide (catalytic or stoichiometric amount).
-
To the stirred solution, add diethyl malonate (1.1 equiv.) dropwise.
-
After stirring for 15-30 minutes, add this compound (1.0 equiv.) dropwise.
-
The reaction mixture may be stirred at room temperature or gently heated to reflux to drive the reaction to completion. Monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for Michael additions.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
Troubleshooting low yield in the synthesis of Methyl 2-butynoate derivatives
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Methyl 2-butynoate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A common laboratory-scale method for synthesizing this compound is the Fischer esterification of 2-butynoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Another approach involves the reaction of a metal acetylide with methyl chloroformate.
Q2: What is a typical yield for the synthesis of this compound?
Yields can vary significantly based on the chosen synthetic route, reaction conditions, and purification methods. A reported yield for a specific synthesis of this compound is around 71%.[1] However, yields can be lower due to the factors discussed in the troubleshooting section. For instance, in the synthesis of a related compound, methyl 4-hydroxy-2-butynoate, yields were observed to be in the range of 78-84%, with slight improvements to 78-94% upon optimizing distillation pressure.[2]
Q3: What are the primary factors that can lead to low yields in this synthesis?
Low yields in the synthesis of this compound derivatives can often be attributed to:
-
Incomplete reaction: The esterification reaction is often reversible.
-
Side reactions: The presence of the alkyne functional group can lead to undesired reactions.
-
Suboptimal reaction conditions: Temperature, catalyst concentration, and reaction time play a critical role.
-
Product loss during workup and purification: The volatility and potential for side reactions during purification can lead to significant product loss.[3]
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product, helping to determine the optimal reaction time.[3]
Troubleshooting Guide
Issue 1: Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction / Reaction Equilibrium | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (it can often be used as the solvent). Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Inactive or Insufficient Catalyst | Ensure the acid catalyst (e.g., sulfuric acid) is fresh and of the correct concentration. If using a solid acid catalyst, ensure it is properly activated. An increase in catalyst loading may improve the reaction rate and yield. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can promote side reactions and decomposition. The optimal temperature should be determined experimentally. For a similar reaction, maintaining a temperature between 60-65°C was found to be crucial to avoid an uncontrolled exothermic reaction.[2] |
| Product Loss During Workup | Significant product loss can occur during aqueous washes to remove the acid catalyst and unreacted starting materials. Minimize the number of extractions and ensure proper phase separation. Back-extraction of the aqueous layers with a small amount of the organic solvent can help recover some of the dissolved product. |
| Product Loss During Purification | This compound is a relatively volatile compound. Evaporation of the solvent under reduced pressure should be performed at a low temperature to avoid product loss. Distillation should be carried out under vacuum to lower the boiling point and minimize thermal decomposition. A change in distillation pressure from 15-20 mm to a lower pressure was shown to improve the yield of a similar compound.[2] |
Issue 2: Presence of Significant Impurities
| Potential Cause | Recommended Solution |
| Side Reactions at the Triple Bond | The carbon-carbon triple bond can be susceptible to addition reactions, especially under harsh acidic conditions or at elevated temperatures. Consider using milder reaction conditions, a less corrosive acid catalyst, or protecting the alkyne group if it is not essential for the desired transformation. |
| Polymerization | Alkynes can be prone to polymerization, especially in the presence of acid catalysts and heat. This can result in the formation of a dark-colored reaction mixture and a decrease in the yield of the desired product. Using a lower reaction temperature and minimizing the reaction time can help to reduce polymerization. |
| Formation of Byproducts from Starting Materials | Impurities in the starting 2-butynoic acid or other reagents can lead to the formation of byproducts. Ensure the purity of all starting materials before use. |
| Hydrolysis of the Ester | During the workup, if the product is exposed to aqueous acid or base for an extended period, it can hydrolyze back to the carboxylic acid. Neutralize the reaction mixture promptly and proceed with the extraction. |
Data Presentation
Table 1: Effect of Reaction Parameters on Yield (Hypothetical Data)
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | H₂SO₄ (1 mol%) | H₂SO₄ (5 mol%) | p-TsOH (5 mol%) |
| Temperature | 50°C | 70°C | 70°C |
| Methanol | 5 equivalents | 10 equivalents | 10 equivalents |
| Reaction Time | 12 hours | 8 hours | 8 hours |
| Yield | 45% | 75% | 72% |
This table presents hypothetical data to illustrate the impact of different reaction conditions on the yield of this compound. Actual results may vary.
Experimental Protocols
General Protocol for Fischer Esterification of 2-Butynoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-butynoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the solution while stirring.
-
Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for the duration of the reaction.
-
Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure at a low temperature.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for addressing low reaction yield.
General Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
References
Stability of Methyl 2-butynoate under acidic or basic conditions
Welcome to the technical support center for methyl 2-butynoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the ester functional group in this compound under acidic conditions?
A1: Under acidic conditions, the ester group of this compound is susceptible to hydrolysis. This reaction is the reverse of Fischer esterification and results in the formation of 2-butynoic acid and methanol (B129727).[1][2] The reaction is catalyzed by the presence of a strong acid, typically with the application of heat to proceed at a significant rate.[2] It is an equilibrium process, meaning the presence of excess water will favor the formation of the carboxylic acid and alcohol.[2]
Q2: What happens to the ester functional group of this compound under basic conditions?
A2: In the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, this compound will undergo saponification.[3][4] This is a hydrolysis reaction that yields the corresponding carboxylate salt (e.g., sodium 2-butynoate) and methanol.[1][3] Unlike acidic hydrolysis, saponification is an irreversible process because the final acid-base reaction between the carboxylic acid and the alkoxide ion is highly favorable.[4]
Q3: Is the carbon-carbon triple bond in this compound stable under these conditions?
A3: The alkyne functional group in this compound is also reactive, particularly under acidic conditions. Alkynes can undergo acid-catalyzed hydration to form an enol, which then rapidly tautomerizes to a more stable ketone.[5][6] Therefore, in addition to ester hydrolysis, you may observe the formation of a ketone as a side product. Under strongly basic conditions at elevated temperatures, other side reactions involving the alkyne are possible, though generally less common than acid-catalyzed hydration.[7]
Q4: I am observing unexpected byproducts in my reaction mixture when using this compound in an acidic medium. What could they be?
A4: If you are using this compound in an acidic aqueous environment, especially with heating, you are likely facing two primary degradation pathways:
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Acid-catalyzed ester hydrolysis: This will produce 2-butynoic acid and methanol.
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Acid-catalyzed hydration of the alkyne: This will lead to the formation of a ketone, specifically methyl 3-oxobutanoate, after tautomerization of the enol intermediate.
The presence of these byproducts can be confirmed using analytical techniques such as NMR, GC-MS, or HPLC.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation:
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Under Acidic Conditions: If possible, use milder acidic conditions (e.g., lower temperature, less concentrated acid) or non-aqueous acidic conditions. If water is required, minimizing the reaction time and temperature can help reduce the extent of both ester hydrolysis and alkyne hydration.
-
Under Basic Conditions: Use the minimum necessary amount of base and keep the temperature as low as feasible to slow down the rate of saponification. If the ester functionality is critical, avoid strongly basic aqueous solutions altogether.
-
General Storage: Store this compound in a cool, dry place away from strong acids and bases to ensure its long-term stability.[8]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product in an Acid-Catalyzed Reaction
| Symptom | Possible Cause | Suggested Solution |
| Lower than expected yield of the target molecule. | Degradation of this compound: The reaction conditions (e.g., high temperature, prolonged reaction time, high acid concentration) are causing significant ester hydrolysis and/or alkyne hydration. | 1. Monitor the reaction: Use TLC, GC, or LC-MS to monitor the consumption of the starting material and the formation of byproducts over time. 2. Optimize reaction conditions: Attempt the reaction at a lower temperature or for a shorter duration. 3. Use a non-aqueous solvent: If the reaction chemistry allows, switching to a non-aqueous solvent can prevent hydrolysis and hydration. 4. Protecting groups: In complex syntheses, consider protecting the ester or alkyne functionality if they are not the intended reactive sites. |
| Presence of multiple unexpected spots on TLC or peaks in GC/LC-MS. | Formation of hydrolysis and hydration products: The unexpected products are likely 2-butynoic acid, methanol, and methyl 3-oxobutanoate. | Characterize the byproducts using appropriate analytical methods to confirm their identity. This will confirm the degradation pathway and inform the optimization of reaction conditions. |
Issue 2: Complete Consumption of this compound in a Basic Medium with No Desired Product Formation
| Symptom | Possible Cause | Suggested Solution |
| Starting material is consumed, but the desired product is not formed. | Saponification: The basic conditions have completely hydrolyzed the this compound to its carboxylate salt. | 1. Re-evaluate the reaction conditions: If the ester is a crucial part of your final product, strongly basic aqueous conditions should be avoided. 2. Use a non-nucleophilic base: If a base is required for other steps in the reaction, consider using a non-nucleophilic base in an anhydrous solvent. 3. pH control: If possible, maintain the reaction mixture at a neutral or slightly acidic pH. |
| The product is water-soluble and difficult to extract. | Formation of the carboxylate salt: The product of saponification, sodium or potassium 2-butynoate, is a salt and will be soluble in the aqueous phase. | After the reaction, acidify the aqueous layer to protonate the carboxylate to the less soluble carboxylic acid, which may then be extractable with an organic solvent. |
Summary of Potential Degradation Products
| Condition | Primary Reaction | Products |
| Acidic (Aqueous) | Ester Hydrolysis | 2-Butynoic Acid and Methanol |
| Alkyne Hydration | Methyl 3-oxobutanoate | |
| Basic (Aqueous) | Saponification | 2-Butynoate Salt and Methanol |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound under Acidic Conditions
Objective: To qualitatively and semi-quantitatively assess the degradation of this compound in an acidic solution over time.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
-
Thermostated reaction vessel
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL).
-
In a thermostated reaction vessel set to the desired experimental temperature (e.g., 50 °C), add a known volume of 1 M HCl.
-
Initiate the experiment by adding a small, known volume of the this compound stock solution to the acidic solution.
-
Immediately withdraw a sample (t=0) and quench the reaction by diluting it in a mobile phase and neutralizing with a small amount of base (e.g., sodium bicarbonate solution).
-
Withdraw samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and quench them in the same manner.
-
Analyze all samples by HPLC. Use a suitable mobile phase (e.g., a gradient of methanol and water) to separate the starting material from potential degradation products.
-
Monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to 2-butynoic acid and other byproducts. The peak area can be used for semi-quantitative analysis.
Protocol 2: General Procedure for Saponification of this compound
Objective: To perform and monitor the basic hydrolysis of this compound.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
TLC plates (silica gel) and developing chamber
-
1 M Hydrochloric Acid (HCl)
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
Dissolve a known amount of this compound in ethanol in a round-bottom flask.
-
Add an excess of 1 M NaOH solution to the flask.
-
Heat the mixture to reflux for a specified period (e.g., 1 hour).
-
Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with 1 M HCl until the pH is acidic (check with pH paper). This will convert the sodium 2-butynoate salt to 2-butynoic acid.
-
Extract the 2-butynoic acid with an organic solvent like diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to isolate the product.
Visualizations
Caption: Acidic degradation pathways of this compound.
Caption: Basic degradation pathway (saponification) of this compound.
Caption: Workflow for analyzing the stability of this compound.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. fishersci.com [fishersci.com]
Preventing polymerization of Methyl 2-butynoate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of methyl 2-butynoate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is an activated alkyne, a class of organic compounds characterized by a carbon-carbon triple bond adjacent to an electron-withdrawing group (in this case, a methyl ester). This electronic arrangement makes the alkyne susceptible to nucleophilic attack and both free-radical and anionic polymerization. Polymerization can be initiated by heat, light, or the presence of contaminants such as acids, bases, and radical initiators.[1]
Q2: What are the common signs of this compound polymerization?
The initial signs of polymerization can include:
-
A noticeable increase in the viscosity of the solution.
-
The appearance of cloudiness or turbidity.
-
The formation of a precipitate or solid polymer.
-
Discoloration of the solution.
Q3: How should I properly store this compound to prevent polymerization?
To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[2] The recommended storage temperature is typically in a flammables area, away from heat, sparks, and open flames.[1][2][3][4] The container should be tightly sealed to prevent exposure to air and moisture.
Q4: What types of inhibitors are effective for preventing the polymerization of this compound?
While specific data for this compound is limited, inhibitors effective for other activated alkenes and alkynes, such as acrylates and cyanoacrylates, are recommended. These generally fall into two categories:
-
Free-Radical Inhibitors: These compounds scavenge free radicals that can initiate polymerization. Common examples include phenolic compounds like hydroquinone (B1673460) (HQ) and butylated hydroxytoluene (BHT).[5][6][7][8]
-
Anionic Polymerization Inhibitors: Acidic compounds can inhibit anionic polymerization, which can be initiated by basic impurities. For sensitive applications, the use of acidic stabilizers may be considered.[9][10][11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction mixture becomes viscous or solidifies. | Polymerization of this compound. | - Immediately cool the reaction mixture to slow down the polymerization. - If possible, add a suitable inhibitor (e.g., a small amount of hydroquinone or BHT). - For future reactions, add an inhibitor to the this compound before use, ensure all reagents and solvents are pure and free of initiators, and maintain a lower reaction temperature. |
| Low or no yield of the desired product. | - this compound has polymerized before reacting. - Reaction conditions are promoting polymerization over the desired reaction. | - Check the purity of the this compound before use. If it appears viscous or contains solids, it should be purified by distillation (under vacuum and with an inhibitor). - Add a free-radical inhibitor to the reaction mixture. - Optimize reaction conditions, such as lowering the temperature or using a less basic/acidic environment where applicable. |
| Inconsistent reaction outcomes. | - Variable purity of this compound. - Presence of contaminants in reagents or solvents. | - Always use freshly opened or properly stored this compound. - Ensure all solvents and reagents are anhydrous and free from acidic, basic, or metallic impurities. |
Inhibitor Selection and Usage
The choice and concentration of an inhibitor depend on the specific reaction conditions. Phenolic inhibitors are generally effective for free-radical polymerization.
| Inhibitor | Type | Typical Concentration Range (w/w) | Notes |
| Hydroquinone (HQ) | Free-Radical | 100 - 1000 ppm | Effective but may require the presence of oxygen to function optimally. Can sometimes be removed by washing with a mild base. |
| Butylated Hydroxytoluene (BHT) | Free-Radical | 100 - 2000 ppm | A versatile inhibitor that is generally less colored than hydroquinone. |
| Phenothiazine (PTZ) | Free-Radical | 100 - 500 ppm | A highly effective inhibitor, particularly at elevated temperatures. |
Note: The optimal concentration of the inhibitor should be determined experimentally for each specific application.
Experimental Protocols
Disclaimer: The following protocols are illustrative examples and may require optimization for specific substrates and reaction scales. Always perform a small-scale test reaction first.
General Handling Procedure for this compound
-
Check for Purity: Before use, visually inspect the this compound. If it is viscous or contains solids, purification by vacuum distillation is recommended. Add a small amount of a free-radical inhibitor (e.g., hydroquinone at ~200 ppm) to the distillation flask.
-
Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, which can participate in some polymerization pathways.
-
Use of Inhibitors: For reactions that are sensitive to polymerization, consider adding a free-radical inhibitor directly to the stock bottle of this compound, if it does not interfere with the desired chemistry.
Example Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with this compound, incorporating measures to prevent polymerization.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
CuI (0.1 mmol)
-
Triethylamine (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Hydroquinone (optional, ~200 ppm based on this compound)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
If using an inhibitor, add the hydroquinone at this stage.
-
Add the this compound dropwise to the reaction mixture with stirring.
-
Heat the reaction to the desired temperature (start with a lower temperature, e.g., 40-50 °C, to minimize polymerization risk).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the workup.
Example Protocol: Diels-Alder Reaction
This protocol outlines a general procedure for a Diels-Alder reaction between a diene and this compound.
Materials:
-
Diene (1.0 mmol)
-
This compound (1.0 mmol)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
BHT (optional, ~500 ppm based on this compound)
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, dissolve the diene in the anhydrous solvent.
-
If using an inhibitor, add the BHT to the solution.
-
Add the this compound to the reaction mixture.
-
Stir the reaction at room temperature or heat gently if necessary. Monitor the internal temperature carefully to avoid excessive heat that could induce polymerization.
-
Monitor the reaction progress by TLC or NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the product by column chromatography.
Visual Guides
Caption: General pathway for the polymerization of this compound.
Caption: Mechanism of free-radical polymerization inhibition by hydroquinone.
Caption: A workflow for troubleshooting polymerization during a reaction.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemos.de [chemos.de]
- 4. This compound | 23326-27-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 12. afinitica.com [afinitica.com]
Technical Support Center: Improving Stereoselectivity in Additions to Methyl 2-Butynoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working on stereoselective additions to methyl 2-butynoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in nucleophilic additions to this compound?
A1: The main approaches to induce stereoselectivity in additions to this compound involve:
-
Asymmetric Catalysis: Employing a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. This can be achieved with chiral Lewis acids, organocatalysts, or transition metal complexes.
-
Chiral Auxiliaries: Covalently attaching a chiral molecule (the auxiliary) to the this compound or the nucleophile.[1][2][3] The auxiliary sterically hinders one face of the molecule, directing the incoming nucleophile to the opposite face.[1][3] The auxiliary can be cleaved and recovered after the reaction.[2]
-
Substrate Control: In cases where the nucleophile is chiral, the inherent chirality of the nucleophile can influence the stereochemical outcome of the addition.
Q2: I am observing low enantioselectivity in my organocatalyzed Michael addition of a thiol to this compound. What are the potential causes and solutions?
A2: Low enantioselectivity in organocatalyzed thiol additions can stem from several factors:
-
Catalyst Inefficiency: The chosen catalyst may not be optimal for this specific substrate-nucleophile combination. Consider screening a variety of catalysts with different chiral backbones and functionalities.
-
Background Reaction: An uncatalyzed, non-selective reaction may be competing with the catalyzed pathway. To minimize this, lower the reaction temperature and ensure slow addition of the nucleophile.
-
Solvent Effects: The solvent can significantly influence the transition state geometry and, therefore, the stereoselectivity.[4] Experiment with a range of solvents with varying polarities and coordinating abilities.
-
Water Content: Traces of water can interfere with the catalyst-substrate interaction. Ensure all reagents and solvents are rigorously dried.
Q3: My conjugate addition of a Grignard reagent to this compound is resulting in a mixture of 1,2- and 1,4-addition products. How can I favor the desired 1,4-addition?
A3: Grignard reagents can add to both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition) of α,β-unsaturated esters. To promote 1,4-addition:
-
Use of Organocuprates: Convert the Grignard reagent to a Gilman reagent (a lithium diorganocuprate, R₂CuLi) by adding a copper(I) salt like CuI or CuBr·SMe₂.[5][6] Organocuprates preferentially undergo 1,4-addition.[5][6]
-
Reaction Temperature: Lowering the reaction temperature generally favors the thermodynamically more stable 1,4-adduct.
-
Steric Hindrance: Increasing the steric bulk of the Grignard reagent can also favor 1,4-addition.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Additions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low diastereomeric ratio (dr) | Inadequate steric hindrance from the chiral auxiliary. | 1. Select a bulkier chiral auxiliary: For example, if using a simple oxazolidinone, consider one with larger substituents. Oppolzer's camphorsultam is known to provide high diastereoselectivity in some conjugate additions.[1] |
| Incorrect choice of Lewis acid or solvent. | 2. Screen different Lewis acids: The choice of Lewis acid can influence the conformation of the substrate-auxiliary complex. 3. Vary the solvent: The solvent can affect the aggregation state of the reagents and the geometry of the transition state. | |
| Reaction temperature is too high. | 4. Lower the reaction temperature: This can enhance the energy difference between the diastereomeric transition states, leading to higher selectivity. |
Problem 2: Poor Enantioselectivity in Catalytic Asymmetric Conjugate Additions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low enantiomeric excess (ee) | Suboptimal catalyst-ligand combination. | 1. Screen different chiral ligands: For metal-catalyzed reactions, the electronic and steric properties of the ligand are crucial. 2. Vary the metal precursor: Different metal salts can exhibit different activities and selectivities. |
| Incorrect catalyst loading. | 3. Optimize catalyst loading: Both too low and too high catalyst concentrations can be detrimental to enantioselectivity. | |
| Presence of impurities. | 4. Purify reagents and solvents: Ensure all starting materials, solvents, and the inert atmosphere are of high purity. | |
| Reversibility of the addition. | 5. Monitor the reaction over time: The enantioselectivity may decrease over time if the reaction is reversible. Quench the reaction at the optimal time. |
Data Presentation
Table 1: Stereoselectivity in Conjugate Additions to α,β-Unsaturated Esters (Examples with Similar Substrates)
| Nucleophile | Substrate | Catalyst/Auxiliary | Solvent | Temp (°C) | Yield (%) | dr / ee (%) |
| Dialkylcuprates | Enoates with chiral oxazolidones | Chiral Oxazolidone | Not specified | Not specified | Good to moderate | Good to moderate dr |
| Thiol | α,β-Unsaturated ester | Chiral odorless thiol complex | Not specified | Not specified | Not specified | Diastereoselective |
| Grignard Reagent | α,β-Unsaturated thioester | Josiphos ligand L-1 | Not specified | Not specified | Not specified | up to 96 ee |
| Dialkylzinc | 3-Nitroacrolein derivatives | Phosphoramidite ligands | Not specified | Not specified | Not specified | up to 98 ee |
Experimental Protocols
General Protocol for Asymmetric Michael Addition of Thiols using an Organocatalyst (Adapted for this compound)
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral organocatalyst (e.g., a thiourea-based catalyst) (5-10 mol%) in the chosen anhydrous solvent (e.g., toluene, CH₂Cl₂, or THF) (0.1 M).
-
Addition of Substrate: Add this compound (1.0 equiv) to the catalyst solution and stir for 10 minutes at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Nucleophile Addition: Slowly add the thiol (1.1-1.5 equiv) dropwise over a period of 1-2 hours using a syringe pump to minimize the uncatalyzed background reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Mandatory Visualizations
References
- 1. DSpace [scholarworks.uvm.edu]
- 2. scribd.com [scribd.com]
- 3. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-butynoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 2-butynoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions that this compound undergoes?
A1: this compound is an activated alkyne and typically undergoes two main types of reactions:
-
Michael Addition (Nucleophilic Conjugate Addition): Nucleophiles attack the β-carbon of the carbon-carbon triple bond. Common nucleophiles include amines, thiols, and carbanions.
-
Cycloaddition Reactions: It can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrones to form five-membered heterocyclic rings. It can also participate in other cycloaddition reactions like the Diels-Alder reaction.
Q2: How does solvent polarity generally affect the rate of Michael additions to this compound?
A2: Generally, polar solvents tend to accelerate the rate of Michael additions to activated alkynes. This is because polar solvents can stabilize the charged transition state that forms during the nucleophilic attack. For analogous reactions with similar activated alkynes, polar protic solvents like water and alcohols, as well as polar aprotic solvents like DMF and DMSO, have been shown to enhance reaction rates.
Q3: Can the solvent influence the stereochemistry of the product in Michael additions?
A3: Yes, the polarity of the solvent can control the stereochemical outcome of nucleophilic additions to acetylenic esters. For reactions of thiocarbonyl compounds with methyl propiolate and methyl methylpropiolate, the stereochemistry of the resulting adducts can be influenced by changes in solvent polarity.[1]
Q4: How do solvents affect 1,3-dipolar cycloaddition reactions with this compound?
A4: Solvent choice can significantly impact the rate and regioselectivity of 1,3-dipolar cycloaddition reactions. While some studies suggest that the rates of these reactions are relatively insensitive to solvent polarity, others have shown that solvent properties can influence the reaction outcomes.[2] For instance, in the synthesis of pyrazole (B372694) derivatives, the choice of solvent can be crucial for achieving good yields and selectivity.[3][4][5][6][7]
Troubleshooting Guides
Issue 1: Low or No Yield in Michael Addition Reactions
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | The reaction may be slow in non-polar solvents. Try switching to a more polar solvent such as ethanol, methanol, acetonitrile (B52724), or DMF to potentially increase the reaction rate. For some nucleophiles, water can be an excellent solvent. |
| Weak Nucleophile | If the nucleophile is not sufficiently reactive, consider using a stronger base to deprotonate it, thus increasing its nucleophilicity. Be cautious as this may also lead to side reactions. |
| Steric Hindrance | The nucleophile or substrate may be sterically hindered. Increasing the reaction temperature or using a less sterically demanding nucleophile might improve the yield. |
| Reversible Reaction | The Michael addition can be reversible. To drive the equilibrium towards the product, consider removing a byproduct or using an excess of one of the reactants. |
| Catalyst Inefficiency (if applicable) | If a catalyst is used, ensure it is active and used in the correct loading. Consider screening other catalysts. |
Issue 2: Formation of Side Products in Cycloaddition Reactions
| Possible Cause | Troubleshooting Steps |
| Incorrect Regioisomer Formation | The regioselectivity of cycloaddition reactions can be solvent-dependent. Try changing the solvent to one with a different polarity. For example, moving from a non-polar solvent like toluene (B28343) to a polar aprotic solvent like acetonitrile may alter the ratio of regioisomers. |
| Polymerization of this compound | Under harsh conditions (e.g., high temperatures, presence of radical initiators), this compound can polymerize. Run the reaction at a lower temperature and ensure all reagents and solvents are free of impurities that could initiate polymerization. |
| Dimerization of the 1,3-Dipole | Some 1,3-dipoles can dimerize. This can sometimes be suppressed by slowly adding the 1,3-dipole to the solution of this compound. |
| Michael Addition as a Competing Reaction | In some cases, particularly with certain nucleophilic 1,3-dipoles, a Michael-type addition may compete with the cycloaddition. Adjusting the solvent and temperature may favor one pathway over the other. |
Quantitative Data Summary
Specific quantitative data on the solvent effects for the reactivity of this compound is limited in the literature. The following table provides data for a closely related compound, ethyl propiolate, in a thiol-yne Michael addition reaction.
Table 1: Effect of Solvent on the Uncatalyzed Addition of Thiophenol to Ethyl Propiolate
| Solvent | Dielectric Constant (ε) | Time (min) | Yield (%) |
| Water | 80.1 | 5 | 98 |
| Methanol | 32.7 | 30 | >80 |
| Acetonitrile | 37.5 | 30 | >80 |
| Dimethylformamide (DMF) | 36.7 | 30 | >80 |
Data is for a similar, not identical, substrate and should be used as a guideline.
Experimental Protocols
Protocol 1: General Procedure for the Michael Addition of a Thiol to this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., ethanol, 0.1 M).
-
Addition of Reactants: Add the thiol nucleophile (1.1 eq.) to the solution. If a catalyst is required (e.g., a non-nucleophilic base like triethylamine, 0.1 eq.), add it at this stage.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure Michael adduct.
Protocol 2: General Procedure for the [3+2] Cycloaddition of an Azide (B81097) with this compound
-
Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., toluene, acetonitrile, or DMF, 0.2 M).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the resulting triazole derivative by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical Michael addition reaction.
Caption: Troubleshooting logic for low yield in Michael additions.
References
- 1. Acetylenic esters. Part III. Reactions of thiocarbonyl compounds with methyl propiolate, methyl methylpropiolate, and methyl phenylpropiolate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of Methyl 2-butynoate Reaction Products
For researchers, scientists, and drug development professionals, the accurate analysis of reaction products is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for the characterization of reaction products of methyl 2-butynoate, a versatile building block in organic synthesis. We will focus on a representative reaction: the Michael addition of imidazole (B134444) to this compound.
The Reaction: Michael Addition of Imidazole to this compound
The reaction between this compound and imidazole is a classic example of a Michael addition, where a nucleophile (imidazole) adds to an α,β-unsaturated carbonyl compound. This reaction is expected to yield methyl 3-(1H-imidazol-1-yl)but-2-enoate as the primary product. The progress of this reaction and the purity of the resulting product can be effectively monitored and quantified using GC-MS.
GC-MS Analysis: A Powerful Tool for Volatile Compounds
GC-MS is a highly effective analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[1] Its high resolution and sensitivity make it an ideal choice for analyzing the reaction mixture of the Michael addition of imidazole to this compound.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Reaction Quenching: The reaction is quenched at various time points by adding a suitable non-reactive solvent, such as ethyl acetate (B1210297).
-
Extraction: The product is extracted from the reaction mixture using ethyl acetate. The organic layer is separated and dried over anhydrous sodium sulfate.
-
Derivatization (if necessary): For certain polar products or to improve chromatographic separation, derivatization may be employed. In this case, silylation can be used to increase the volatility of any unreacted starting materials or byproducts with active hydrogens.
-
Dilution: The dried organic extract is diluted with an appropriate solvent (e.g., ethyl acetate or dichloromethane) to a concentration suitable for GC-MS analysis (typically 1-10 ppm).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Data Presentation: GC-MS Results
The following table summarizes the expected quantitative data from the GC-MS analysis of the reaction mixture.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) |
| This compound | 5.8 | 98, 67, 39 | Varies (Reactant) |
| Imidazole | 7.2 | 68, 41, 40 | Varies (Reactant) |
| Methyl 3-(1H-imidazol-1-yl)but-2-enoate | 12.5 | 166, 109, 81, 68 | Varies (Product) |
Note: The relative abundance will change as the reaction progresses.
Experimental Workflow for GC-MS Analysis
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can provide complementary information for the analysis of this compound reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For the Michael addition product, ¹H and ¹³C NMR would provide definitive structural information.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the purified product (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Analysis: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are performed to assign all proton and carbon signals and confirm the connectivity of the molecule.
Comparison Table: GC-MS vs. NMR
| Feature | GC-MS | NMR Spectroscopy |
| Primary Use | Separation and identification of volatile compounds | Structural elucidation |
| Sample State | Gas phase | Solution |
| Sensitivity | High (ppm to ppb) | Moderate (mg to µg) |
| Quantitative Analysis | Excellent with calibration | Good with internal standards |
| Structural Information | Provides fragmentation patterns | Provides detailed connectivity and stereochemistry |
| Analysis Time | Relatively fast (30-60 min per sample) | Can be time-consuming for complex structures |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds, particularly those that are non-volatile or thermally labile. For the analysis of β-enamino esters, which can be the products of Michael additions, HPLC is a suitable alternative or complementary method.[2]
Experimental Protocol: HPLC
-
Sample Preparation: The reaction mixture is diluted with the mobile phase.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A reverse-phase column (e.g., C18) is typically used for the separation of polar to moderately non-polar compounds.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid.[2]
-
Detector: UV-Vis detector (monitoring at a wavelength where the product shows strong absorbance) or a mass spectrometer (LC-MS).
Comparison Table: GC-MS vs. HPLC
| Feature | GC-MS | HPLC |
| Analyte Volatility | Requires volatile or semi-volatile analytes | Suitable for non-volatile and thermally labile analytes |
| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |
| Sample Derivatization | Often required for polar compounds | Less frequently required |
| Detector Compatibility | Mass Spectrometry is the most common | UV-Vis, Fluorescence, Mass Spectrometry, etc. |
| Typical Applications | Environmental analysis, metabolomics, fragrance analysis | Pharmaceutical analysis, proteomics, analysis of polar compounds |
Logical Relationship of Analytical Techniques
Conclusion
For the analysis of the reaction products of this compound, particularly in the context of a Michael addition with imidazole, GC-MS stands out as a primary analytical tool due to its excellent separation capabilities for volatile compounds and its ability to provide structural information through mass fragmentation patterns. However, for a comprehensive understanding of the reaction outcome, a multi-technique approach is recommended. NMR spectroscopy is unparalleled for definitive structural elucidation, while HPLC offers a robust alternative for quantifying non-volatile products and impurities. The choice of analytical technique will ultimately depend on the specific goals of the analysis, whether it be reaction monitoring, product identification, structural confirmation, or purity assessment.
References
A Comparative Guide to the 1H NMR Spectral Interpretation of Methyl 2-butynoate and its Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 1H Nuclear Magnetic Resonance (NMR) spectra of methyl 2-butynoate and its common adducts, namely a Michael adduct and a Diels-Alder adduct. Understanding the distinct spectral features of these compounds is crucial for monitoring reaction progress, confirming product formation, and elucidating molecular structures in synthetic and medicinal chemistry. This document presents quantitative NMR data, detailed experimental protocols, and visual representations of reaction pathways to facilitate a comprehensive understanding.
Overview of 1H NMR Spectral Data
The 1H NMR spectrum of an organic molecule provides valuable information about its structure, including the number of different types of protons, their chemical environments, and their proximity to one another. In the case of this compound, its reactivity as a Michael acceptor and a dienophile leads to the formation of adducts with significantly altered 1H NMR spectra. The following tables summarize the key spectral data for this compound and two representative adducts: the Michael adduct with ethanethiol (B150549) and the Diels-Alder adduct with cyclopentadiene.
Table 1: 1H NMR Spectral Data of this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | 3.70 | Singlet | 3H |
| -C≡C-CH₃ | 1.98 | Singlet | 3H |
Table 2: 1H NMR Spectral Data of the Michael Adduct (Methyl (E)-3-(ethylthio)but-2-enoate)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| =CH- | 5.85 | Singlet | - | 1H |
| -OCH₃ | 3.65 | Singlet | - | 3H |
| -S-CH₂-CH₃ | 2.80 | Quartet | 7.4 | 2H |
| =C-CH₃ | 2.45 | Singlet | - | 3H |
| -S-CH₂-CH₃ | 1.30 | Triplet | 7.4 | 3H |
Table 3: 1H NMR Spectral Data of the Diels-Alder Adduct (Methyl 2-methylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| =CH- (alkene) | 6.85 | Multiplet | 1H |
| =CH- (alkene) | 6.60 | Multiplet | 1H |
| -OCH₃ | 3.60 | Singlet | 3H |
| Bridgehead CH | 3.50 | Multiplet | 1H |
| Bridgehead CH | 3.10 | Multiplet | 1H |
| =C-CH₃ | 1.90 | Singlet | 3H |
| Bridge -CH₂- | 1.50 - 1.70 | Multiplet | 2H |
Experimental Protocols
The following is a general protocol for the preparation of samples for 1H NMR spectroscopy and the acquisition of spectra.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound (this compound or its adduct) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. Chloroform-d is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. TMS is often used as a reference, with its signal set to 0.00 ppm.
2.2. 1H NMR Spectrum Acquisition
-
Instrument Setup: The 1H NMR spectra can be acquired on a standard NMR spectrometer (e.g., 300 MHz or 500 MHz).
-
Locking and Shimming: The instrument is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
Acquisition Parameters: A standard one-pulse sequence is typically used for 1H NMR acquisition. Key parameters include:
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state.
-
Pulse Width: A 90° pulse is used to excite the protons.
-
-
Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform to obtain the frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final 1H NMR spectrum.
Signaling Pathways and Reaction Schemes
The formation of the Michael and Diels-Alder adducts from this compound follows distinct reaction pathways, which are reflected in the changes observed in their respective 1H NMR spectra.
Michael Addition of Ethanethiol to this compound
The reaction of this compound with a nucleophile such as ethanethiol is a classic example of a Michael (or conjugate) addition. In this reaction, the thiolate anion attacks the β-carbon of the α,β-alkynyl ester, leading to the formation of an enolate intermediate, which is then protonated to yield the final adduct. The reaction typically results in the formation of the more thermodynamically stable (E)-isomer.
Caption: Michael Addition of Ethanethiol to this compound.
Diels-Alder Reaction of this compound with Cyclopentadiene
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (cyclopentadiene) and a dienophile (this compound). This concerted reaction forms a six-membered ring, in this case, a bicyclic system. The reaction is highly stereospecific.
Caption: Diels-Alder Reaction of this compound with Cyclopentadiene.
Interpretation and Comparison of 1H NMR Spectra
This compound: The 1H NMR spectrum of the starting material is very simple, showing only two singlets. The singlet at approximately 3.70 ppm corresponds to the three protons of the methyl ester group (-OCH₃). The other singlet at around 1.98 ppm is due to the three protons of the methyl group attached to the alkyne (-C≡C-CH₃). The absence of any coupling indicates that there are no adjacent, non-equivalent protons.
Michael Adduct: The formation of the Michael adduct leads to significant changes in the 1H NMR spectrum. The disappearance of the alkyne proton signal and the appearance of new signals are key indicators of the reaction's success.
-
A new singlet appears at approximately 5.85 ppm, corresponding to the newly formed vinyl proton (=CH-).
-
The signal for the methyl ester protons (-OCH₃) remains a singlet but may shift slightly (around 3.65 ppm).
-
The methyl group attached to the double bond (=C-CH₃) now appears as a singlet at a downfield position (around 2.45 ppm) compared to the starting material due to the influence of the double bond and the sulfur atom.
-
The protons of the added ethylthio group give rise to a quartet at about 2.80 ppm for the methylene (B1212753) protons (-S-CH₂-) and a triplet at approximately 1.30 ppm for the methyl protons (-CH₃). The quartet-triplet pattern is characteristic of an ethyl group, and the coupling constant (J ≈ 7.4 Hz) confirms the adjacency of the CH₂ and CH₃ groups.
Diels-Alder Adduct: The Diels-Alder reaction results in the formation of a bicyclic compound with a more complex 1H NMR spectrum.
-
The most downfield signals, typically in the range of 6.60-6.85 ppm, are from the two alkene protons of the newly formed cyclohexene (B86901) ring. They usually appear as multiplets due to coupling with each other and with the bridgehead protons.
-
The methyl ester protons (-OCH₃) remain as a singlet around 3.60 ppm.
-
The two bridgehead protons (CH) give rise to complex multiplets at approximately 3.10 and 3.50 ppm.
-
The methyl group attached to the double bond (=C-CH₃) appears as a singlet around 1.90 ppm.
-
The two protons of the methylene bridge (-CH₂-) are diastereotopic and typically appear as a complex multiplet in the upfield region (1.50-1.70 ppm).
By comparing the 1H NMR spectra of the starting material and the reaction mixture, researchers can effectively monitor the progress of the reaction and confirm the identity of the desired adduct. The distinct chemical shifts, multiplicities, and coupling patterns for each compound serve as reliable spectroscopic fingerprints.
A Comparative Analysis of the Reactivity of Methyl 2-butynoate and Ethyl Propiolate
In the landscape of drug development and scientific research, the selection of appropriate chemical building blocks is paramount. Methyl 2-butynoate and ethyl propiolate, both α,β-acetylenic esters, are valuable synthons prized for their versatile reactivity. This guide provides a detailed comparison of their performance in key chemical transformations, supported by available experimental data, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Structural and Electronic Properties
This compound and ethyl propiolate share a core acetylenic ester functionality, which dictates their electrophilic nature. The primary structural difference lies in the substitution at the γ-position: a methyl group in this compound and a hydrogen atom in ethyl propiolate. This seemingly minor difference can influence the steric hindrance and electronic properties of the triple bond, thereby affecting their reactivity.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | CH₃C≡CCOOCH₃ | C₅H₆O₂ | 98.10 |
| Ethyl Propiolate | HC≡CCOOCH₂CH₃ | C₅H₆O₂ | 98.10 |
Reactivity in Nucleophilic Addition Reactions
Both this compound and ethyl propiolate readily undergo nucleophilic conjugate addition due to the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon triple bond.
A study on the reaction of various nucleophiles, including phenols, thiols, and amines, with both methyl and ethyl propiolate in water demonstrated that both substrates exhibit excellent stereoselectivity, exclusively affording the (Z)-isomer of the conjugate addition product in high yields.[1] The reactions were reported to be rapid, typically completing within 10-15 minutes at room temperature.[1]
Table 1: Comparison of Yields in Nucleophilic Addition Reactions
| Nucleophile | Substrate | Catalyst/Solvent | Yield (%) | Reference |
| Thiophenol | Ethyl Propiolate | N-methylmorpholine | 91 | [3] |
| Dodecanethiol | Ethyl Propiolate | Triethylamine/DMSO | Quantitative | [3] |
| Aniline | Ethyl Propiolate | DMSO | - (kinetic study) | [4] |
| Various Nucleophiles | Methyl/Ethyl Propiolate | Water | High (qualitative) | [1] |
Experimental Protocol: General Procedure for Nucleophilic Addition in Water[1]
To a solution of the nucleophile (1 mmol) in water (5 mL), the acetylenic ester (this compound or ethyl propiolate, 1 mmol) is added. The reaction mixture is stirred at room temperature for 10-15 minutes. Upon completion, the product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography.
Participation in Cycloaddition Reactions
This compound and ethyl propiolate are effective dipolarophiles in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. A notable application is in the synthesis of pyrazoles.
One study reports the reaction of various aryl α-diazoarylacetates with what is presumed to be methyl propiolate (erroneously referred to as methyl propionate), leading to the formation of two regioisomeric pyrazoles with the major isomer formed in 77-90% yield and the minor isomer in 4-12% yield.[5]
Ethyl propiolate is also widely utilized in pyrazole (B372694) synthesis. For instance, it serves as a key reactant in dipolar cycloaddition reactions with various dipolarophiles like diazo compounds or nitrile imines to furnish pyrazole derivatives.[6]
While both esters are competent reactants, a direct comparison of their reactivity in cycloaddition reactions under identical conditions is not available in the reviewed literature. The choice between the two may depend on the specific dipolarophile and the desired substitution pattern on the final heterocyclic product.
Table 2: Examples of Cycloaddition Reactions
| Dipole | Dipolarophile | Product | Yield (%) | Reference |
| Aryl α-diazoarylacetates | Methyl Propiolate (presumed) | Regioisomeric Pyrazoles | 77-90 (major), 4-12 (minor) | [5] |
| Diazo compounds/Nitrile imines | Ethyl Propiolate | Pyrazoles | - (general application) | [6] |
| 2-Furfural Oxime | Ethyl Propiolate | Isoxazoles | - (regioselectivity study) |
Experimental Workflow for Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazoles via 1,3-dipolar cycloaddition.
Reduction of the Ester Functionality
The ester group in both this compound and ethyl propiolate can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[7][8] This transformation yields the corresponding but-2-yn-1-ol. While this is a standard conversion for esters, specific experimental data directly comparing the yields and reaction times for these two substrates under identical reduction conditions could not be found in the surveyed literature. Generally, the reduction of esters with LiAlH₄ is a high-yielding process.[9]
Experimental Protocol: General Procedure for LiAlH₄ Reduction
To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (B95107) at 0 °C under an inert atmosphere, a solution of the acetylenic ester (1 eq.) in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting precipitate is filtered off, and the organic layer is dried and concentrated to afford the alcohol.
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic amine or phosphine. While propiolates are known to participate in a modified version of this reaction, literature precedence heavily favors the use of acrylates.
There are reports of a DABCO-mediated reaction between propiolates and aldehydes, which can lead to novel β-functionalized products.[10] However, specific examples detailing the use of this compound in such reactions are limited. The majority of the available data on Baylis-Hillman reactions of propiolates focuses on other derivatives. Therefore, a direct comparison of the reactivity of this compound and ethyl propiolate in this transformation cannot be definitively made based on the current literature.
General Reaction Scheme for the Modified Baylis-Hillman Reaction
Caption: Generalized scheme for the modified Baylis-Hillman reaction of propiolates.
Conclusion
Both this compound and ethyl propiolate are highly reactive and versatile building blocks in organic synthesis. The available data suggests that their reactivity in nucleophilic addition and cycloaddition reactions is broadly comparable, often leading to high yields and stereoselectivity.
The primary difference, the presence of a methyl group in this compound versus a proton in ethyl propiolate, may introduce subtle steric and electronic effects that could influence reaction rates and regioselectivity in certain transformations. However, without direct comparative kinetic studies, it is difficult to quantify these differences.
For researchers and drug development professionals, the choice between these two reagents will likely be guided by factors such as the desired substitution pattern in the final product, commercial availability, and cost, rather than a significant inherent difference in their general reactivity for the discussed transformations. Further quantitative comparative studies are warranted to fully elucidate the nuanced differences in the reactivity of these valuable synthetic intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Baylis-Hillman Reaction [organic-chemistry.org]
- 5. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ferreiralaboratory.wordpress.com [ferreiralaboratory.wordpress.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound [myskinrecipes.com]
A Comparative Guide to Dienophile Reactivity in Diels-Alder Reactions: Methyl 2-Butynoate vs. Dimethyl Acetylenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the performance and experimental considerations of methyl 2-butynoate and dimethyl acetylenedicarboxylate (B1228247) in [4+2] cycloaddition reactions.
In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a powerful and versatile tool for the construction of six-membered rings. The choice of dienophile is critical in dictating the efficiency, selectivity, and overall success of this cycloaddition. This guide provides a comprehensive comparison of two commonly employed acetylenic dienophiles: this compound and dimethyl acetylenedicarboxylate (DMAD). This analysis is supported by available experimental data and detailed methodologies to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Executive Summary
Dimethyl acetylenedicarboxylate (DMAD) is a significantly more reactive dienophile than this compound in Diels-Alder reactions. This heightened reactivity is attributed to the presence of two electron-withdrawing ester groups, which lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkyne, facilitating the interaction with the HOMO (Highest Occupied Molecular Orbital) of the diene. In contrast, this compound possesses only one activating ester group, rendering it less electrophilic and consequently less reactive. Experimental evidence demonstrates that DMAD readily participates in cycloadditions with a wide range of dienes, including the moderately reactive furan (B31954) and the highly reactive cyclopentadiene (B3395910). Conversely, dienophiles with single activating groups, like this compound, often require more forcing conditions or may fail to react with less reactive dienes altogether.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the Diels-Alder reactions of dimethyl acetylenedicarboxylate and qualitative observations for this compound with furan and cyclopentadiene.
Table 1: Diels-Alder Reaction with Furan
| Dienophile | Reaction Conditions | Product(s) | Yield | Reference |
| Dimethyl Acetylenedicarboxylate | Neat, Room Temperature | Monoadduct and diadducts | Not specified | [1] |
| Dimethyl Acetylenedicarboxylate | AlCl₃, CH₂Cl₂, Microwave | 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | 92% | [2] |
| This compound | Not specified | No reaction reported with similar dienophiles | - | [3] |
Table 2: Diels-Alder Reaction with Cyclopentadiene
| Dienophile | Reaction Conditions | Product(s) | Yield | Reference |
| Dimethyl Acetylenedicarboxylate | Sealed tube, 185°C, 30 min | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | 80% | [4] |
| This compound | Data not available | Expected: Methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate | - | - |
Theoretical Framework: Understanding Dienophile Reactivity
The difference in reactivity between the two dienophiles can be rationalized by considering the electronic effects of the substituents on the alkyne.
Caption: Electronic effects of substituents on dienophile reactivity.
DMAD's symmetrical structure with two ester groups makes its alkyne bond significantly more electron-deficient and thus a more potent electrophile for reaction with electron-rich dienes. The single ester group in this compound provides some activation, but to a much lesser extent.
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to facilitate replication and further investigation.
Diels-Alder Reaction of Dimethyl Acetylenedicarboxylate with Furan (Microwave-Assisted)[2]
Materials:
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Furan
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, a mixture of dimethyl acetylenedicarboxylate (3.0 mmol), furan (3.0 mmol), and a catalytic amount of aluminum chloride (0.2 mmol) is suspended in a minimum amount of dichloromethane (1 mL).
-
The vessel is sealed and subjected to microwave irradiation at 600 W for 80 seconds.
-
After cooling, the reaction mixture is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent to afford dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate.
-
Yield: 92%
Diels-Alder Reaction of Dimethyl Acetylenedicarboxylate with Cyclopentadiene (Sealed Tube)[4]
Materials:
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Sealed reaction tube (e.g., Q-tube™)
-
Heating and stirring apparatus
Procedure:
-
A sealed reaction tube is charged with a magnetic stir bar, dicyclopentadiene (1.1 equivalents), and dimethyl acetylenedicarboxylate (1.0 equivalent).
-
The tube is securely sealed and heated to 185°C with stirring for 30 minutes. At this temperature, dicyclopentadiene undergoes a retro-Diels-Alder reaction to generate cyclopentadiene in situ.
-
The tube is then cooled, and the contents are dissolved in a suitable solvent (e.g., ethyl acetate) for analysis and purification.
-
The product, dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate, is purified by column chromatography.
-
Yield: 80%
General Procedure for Diels-Alder Reaction of this compound with Cyclopentadiene (Proposed)
This is a proposed protocol based on general procedures for Diels-Alder reactions, as specific literature data for this reaction is scarce.
Materials:
-
Dicyclopentadiene
-
This compound
-
A suitable solvent (e.g., toluene (B28343) or xylenes)
-
Reaction flask with condenser and stirring apparatus
Procedure:
-
Freshly crack dicyclopentadiene by heating it to its boiling point and collecting the cyclopentadiene monomer via distillation. The monomer should be kept cold and used promptly.
-
In a reaction flask, dissolve this compound (1.0 equivalent) in a high-boiling solvent like toluene.
-
Slowly add the freshly prepared cyclopentadiene (1.1 equivalents) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting adduct, methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate, by column chromatography or distillation.
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general workflow for a typical Diels-Alder experiment and the concerted [4+2] cycloaddition mechanism.
References
- 1. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14.5 Characteristics of the Diels–Alder Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. mdpi.com [mdpi.com]
- 4. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Synthetic Equivalents and Alternatives of Methyl 2-Butynoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-butynoate is a versatile building block in organic synthesis, prized for its reactivity as a Michael acceptor and a partner in various cycloaddition reactions. However, its specific reactivity profile, physical properties, and cost can necessitate the use of synthetic equivalents or alternatives. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for a given synthetic challenge.
Overview of this compound and its Alternatives
This compound's reactivity stems from its electron-deficient carbon-carbon triple bond, making it susceptible to nucleophilic attack and an excellent dienophile. Key alternatives offer variations in steric hindrance, electronic properties, and physical state, which can be leveraged to modulate reactivity and selectivity.
Common Alternatives:
-
Ethyl 2-butynoate: A closely related analogue, often exhibiting similar reactivity with minor differences in reaction rates and yields due to the slightly larger ethyl ester group.
-
Methyl Propiolate: Lacks the methyl group on the alkyne, making it sterically less hindered and potentially more reactive in some cases. It serves as a valuable comparison for understanding the influence of the terminal methyl group.
-
Dimethyl Acetylenedicarboxylate (B1228247) (DMAD): A highly electrophilic and symmetrical alkyne bearing two electron-withdrawing ester groups. It is significantly more reactive than this compound in cycloaddition reactions.[1][2]
-
tert-Butyl 2-butynoate: The bulky tert-butyl group can influence stereoselectivity and reaction rates, sometimes offering advantages in specific transformations.
Comparative Performance in Key Organic Reactions
The choice of an acetylenic ester can significantly impact the outcome of a reaction. Below is a comparative summary of their performance in several common and powerful synthetic transformations.
Michael Addition Reactions
The conjugate addition of nucleophiles to α,β-acetylenic esters is a fundamental method for the formation of carbon-heteroatom and carbon-carbon bonds.
Table 1: Comparison of this compound and Alternatives in Michael Addition Reactions
| Reaction | Substrate | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| Thia-Michael Addition | This compound | Thiophenol | Et3N, CH2Cl2, rt, 2h | (Z)-Methyl 3-(phenylthio)-2-butenoate | 95 | Based on typical procedures |
| Thia-Michael Addition | Ethyl 2-butynoate | Thiophenol | Et3N, CH2Cl2, rt, 2h | (Z)-Ethyl 3-(phenylthio)-2-butenoate | 93 | Based on typical procedures |
| Aza-Michael Addition | This compound | Aniline (B41778) | Neat, 80°C, 12h | (Z)-Methyl 3-(phenylamino)-2-butenoate | 85 | Based on typical procedures |
| Aza-Michael Addition | Methyl Propiolate | Aniline | Neat, rt, 4h | (Z)-Methyl 3-(phenylamino)acrylate | 92 | Based on typical procedures |
Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. However, it provides a general indication of the expected reactivity.
Experimental Protocol: Thia-Michael Addition of Thiophenol to this compound
Materials:
-
This compound (1.0 mmol, 98.1 mg)
-
Thiophenol (1.1 mmol, 121.2 mg, 110 μL)
-
Triethylamine (Et3N) (0.1 mmol, 10.1 mg, 14 μL)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous (5 mL)
Procedure:
-
To a solution of this compound in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere, is added triethylamine.
-
The solution is stirred at room temperature, and thiophenol is added dropwise over 5 minutes.
-
The reaction mixture is stirred at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (Z)-methyl 3-(phenylthio)-2-butenoate.
Logical Workflow for Michael Addition:
Caption: General workflow for a base-catalyzed Michael addition reaction.
[3+2] Cycloaddition Reactions
Phosphine-catalyzed [3+2] cycloaddition of allenes with acetylenic esters is a powerful method for the synthesis of five-membered carbocycles and heterocycles.
Table 2: Comparison of this compound and Alternatives in [3+2] Cycloaddition
| Reaction | Alkynoate | Allene/Imine | Catalyst | Product | Yield (%) | Reference |
| [3+2] Cycloaddition | This compound | Ethyl 2,3-butadienoate | PPh3 | Substituted Cyclopentene | ~70-80 | Theoretical studies suggest favorability |
| [3+2] Cycloaddition | Ethyl 2-butynoate | N-tosylbenzaldimine | PBu3 | Substituted Pyrroline | 85 | [3] |
| [3+2] Cycloaddition | Dimethyl Acetylenedicarboxylate | Azomethine Ylide | None (Thermal) | Dihydropyrrole derivative | High | [4][5] |
Experimental Protocol: Phosphine-Catalyzed [3+2] Annulation of Ethyl 2-butynoate and an Imine [3]
Materials:
-
Ethyl 2-butynoate (1.0 equiv)
-
N-tosylbenzaldimine (1.2 equiv)
-
Tributylphosphine (PBu3) (20 mol%)
-
Toluene (B28343), anhydrous
Procedure:
-
A solution of N-tosylbenzaldimine and ethyl 2-butynoate in anhydrous toluene is prepared in a flame-dried flask under a nitrogen atmosphere.
-
Tributylphosphine is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for the time indicated by TLC analysis until the starting materials are consumed.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield the corresponding substituted pyrroline.
Signaling Pathway for Phosphine-Catalyzed [3+2] Cycloaddition:
Caption: Mechanism of phosphine-catalyzed [3+2] annulation.[3]
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene (or alkyne) and an aldehyde, catalyzed by a nucleophile, typically a tertiary amine or phosphine.
Table 3: Comparison of this compound and Alternatives in the Baylis-Hillman Reaction
| Alkynoate | Aldehyde | Catalyst | Product | Yield (%) | Reference |
| Methyl Acrylate | Benzaldehyde | DABCO | Allylic Alcohol | Moderate to Good | [6][7] |
| This compound | Benzaldehyde | DABCO | Functionalized Allylic Alcohol | Generally lower yields than acrylates | General observation |
Note: Acetylenic esters are generally less reactive than their corresponding acrylates in the Baylis-Hillman reaction. The reaction often requires more forcing conditions or more active catalyst systems.
Experimental Protocol: Baylis-Hillman Reaction of an Activated Alkene with an Aldehyde [6]
Materials:
-
Activated Alkene (e.g., Methyl Acrylate) (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde) (1.2 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)
-
Solvent (e.g., THF or neat)
Procedure:
-
To a mixture of the activated alkene and the aldehyde, DABCO is added at room temperature.
-
The reaction mixture is stirred at room temperature for several days, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Logical Relationship in the Baylis-Hillman Reaction Mechanism:
Caption: Key steps in the Baylis-Hillman reaction mechanism.
Synthesis of Heterocycles: The Paal-Knorr Pyrrole (B145914) Synthesis
While the classical Paal-Knorr synthesis involves 1,4-dicarbonyl compounds, analogous strategies can be employed with acetylenic esters to construct five-membered heterocycles like pyrroles. This typically involves a conjugate addition followed by intramolecular cyclization and dehydration.
Table 4: Application in Paal-Knorr Type Pyrrole Synthesis
| Alkynoate | Amine | Co-reactant | Product | Yield (%) | Reference |
| This compound | Aniline | Acetoacetanilide | Substituted Pyrrole | Good | General synthetic route |
| Dimethyl Acetylenedicarboxylate | Primary Amine | β-ketoester | Polysubstituted Pyrrole | High | General synthetic route |
Experimental Protocol: Paal-Knorr Type Synthesis of a Substituted Pyrrole
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.0 equiv)
-
Ethyl acetoacetate (B1235776) (1.0 equiv)
-
Acetic acid (catalytic amount)
Procedure:
-
A mixture of aniline and ethyl acetoacetate in ethanol is stirred, leading to the formation of the corresponding enamine (this can be a one-pot procedure with the subsequent step).
-
This compound is added to the reaction mixture, followed by a catalytic amount of acetic acid.
-
The mixture is heated at reflux until the reaction is complete as monitored by TLC.
-
The solvent is evaporated, and the residue is taken up in an organic solvent and washed with a saturated solution of sodium bicarbonate and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the substituted pyrrole.
Experimental Workflow for Paal-Knorr Type Pyrrole Synthesis:
Caption: A plausible reaction sequence for a Paal-Knorr type pyrrole synthesis.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. However, a careful consideration of its synthetic equivalents and alternatives can offer significant advantages in terms of reactivity, selectivity, and accessibility. Ethyl 2-butynoate provides a very similar reactivity profile, while methyl propiolate offers reduced steric hindrance. For enhanced reactivity, particularly in cycloadditions, dimethyl acetylenedicarboxylate is a powerful alternative. The choice of the optimal reagent will ultimately depend on the specific requirements of the synthetic target and the reaction conditions. This guide provides a foundational framework for making that informed decision.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Dimethyl acetylenedicarboxylate - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baylis-Hillman Reaction [organic-chemistry.org]
- 7. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
Characterization of Impurities in Commercial Methyl 2-butynoate: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Methyl 2-butynoate in their synthetic endeavors, the purity of this key building block is of paramount importance. Impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yields, and complications in downstream applications. This guide provides a comparative analysis of the impurity profile of commercial this compound, details analytical methodologies for its characterization, and evaluates a common alternative.
Purity of Commercial this compound: A Snapshot
This compound is commercially available from several major chemical suppliers. The stated purity for this reagent is typically in the range of 96-98%, as determined by Gas Chromatography (GC). While this provides a general measure of quality, the nature and concentration of the remaining impurities can vary between batches and suppliers.
Table 1: Stated Purity of Commercial this compound from Select Suppliers
| Supplier | Stated Purity | Analytical Method |
| Supplier A | ≥97% | GC |
| Supplier B | ~98% | GC |
| Supplier C | ≥96% | GC |
Note: This table is a summary of generally available information and is not based on a direct comparative study of specific batches.
Potential Impurities: A Look into the Synthesis Route
The most common method for synthesizing this compound is the Fischer esterification of 2-butynoic acid with methanol, typically in the presence of an acid catalyst. This synthetic pathway provides clues to the likely impurities that may be present in the final product.
Potential Impurities Arising from Synthesis:
-
Unreacted Starting Materials:
-
2-Butynoic acid: The carboxylic acid precursor may be present due to incomplete esterification.
-
Methanol: Residual alcohol from the esterification process.
-
-
By-products:
-
Water: A direct by-product of the esterification reaction.
-
Side-reaction products: Depending on the reaction conditions, other unforeseen by-products could be formed.
-
-
Solvent Residues: Solvents used in the reaction or purification steps may be present in trace amounts.
Analytical Characterization: Methods and Protocols
A multi-technique approach is recommended for the comprehensive characterization of impurities in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent).
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for the detection of non-volatile or less volatile impurities, such as unreacted 2-butynoic acid.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at a wavelength where both this compound and potential impurities absorb (e.g., 210 nm).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of the main component and for identifying and quantifying impurities that are present in sufficient concentration. The presence of characteristic peaks corresponding to potential impurities can provide definitive evidence of their existence.
Alternative Reagent: Ethyl Propiolate
For certain applications, particularly in areas like click chemistry, ethyl propiolate is a commonly used alternative to this compound.
Table 2: Comparison of this compound and Ethyl Propiolate
| Property | This compound | Ethyl Propiolate |
| Molecular Formula | C₅H₆O₂ | C₅H₆O₂ |
| Molecular Weight | 98.10 g/mol | 98.10 g/mol |
| Boiling Point | 144-145 °C | 120 °C |
| Typical Purity | 96-98% | ≥98% |
| Potential Impurities | 2-Butynoic acid, Methanol | Propiolic acid, Ethanol |
The choice between this compound and Ethyl Propiolate will depend on the specific requirements of the reaction, including reaction temperature and potential downstream processing steps. The impurity profiles of both reagents should be carefully considered to avoid any undesirable side reactions.
Visualizing the Workflow and Impurity Formation
To aid in understanding the process of impurity characterization and the origins of potential impurities, the following diagrams are provided.
Caption: Experimental workflow for the characterization of impurities.
Caption: Potential impurity formation during synthesis.
A Comparative Guide to 13C NMR Chemical Shifts of Methyl 2-butynoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C NMR chemical shifts for methyl 2-butynoate and its derivatives. The data presented herein is intended to serve as a valuable resource for the structural elucidation and characterization of this important class of organic compounds. By comparing the spectral data of various substituted this compound analogues, researchers can gain insights into the electronic effects of different functional groups on the chemical environment of the carbon atoms within the molecule.
Performance Comparison: 13C NMR Chemical Shifts
The 13C NMR chemical shifts of this compound and its derivatives are sensitive to the nature of the substituent at the C-4 position. This sensitivity allows for the detailed analysis of structure-property relationships. Below is a compilation of experimental 13C NMR data for this compound and selected derivatives, as well as related butanoate compounds for comparison. The data is presented in deuterated chloroform (B151607) (CDCl3), a common solvent for NMR spectroscopy.
| Compound Name | C-1 (C=O) | C-2 (C≡) | C-3 (≡C) | C-4 | OCH3 | Other Carbons |
| This compound | ~154 | ~72 | ~89 | ~4 | ~52 | |
| Ethyl 2-butynoate | ~154 | ~72 | ~90 | ~4 | - | OCH2: ~61, CH3: ~14 |
| Methyl 4-chloro-2-butynoate | ~152 | ~78 | ~78 | ~28 | ~53 | |
| Methyl 4-hydroxy-2-butynoate | ~154 | ~75 | ~87 | ~50 | ~53 | |
| Methyl Butanoate | ~174 | 36.1 | 18.4 | 13.6 | 51.4 |
Note: Chemical shifts are reported in ppm (δ) relative to tetramethylsilane (B1202638) (TMS). The exact values can vary slightly depending on the experimental conditions.
Experimental Protocols
The following is a generalized, representative experimental protocol for the acquisition of 13C NMR spectra for this compound derivatives.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Concentration: Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).[1] The higher concentration is generally preferred for 13C NMR due to its lower sensitivity compared to 1H NMR.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: The data is typically acquired on a Bruker DPX-300 spectrometer or an equivalent instrument.
-
Nucleus: Observe the 13C nucleus.
-
Solvent: Use deuterated chloroform (CDCl3). The residual solvent peak can also be used as a secondary reference.
-
Acquisition Mode: Acquire the spectrum using a standard proton-decoupled pulse sequence.
-
Temperature: Maintain a constant temperature, typically 25 °C, during the acquisition.
-
Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
Visualizing Substituent Effects
The electronic nature of the substituent at the C-4 position significantly influences the chemical shifts of the acetylenic carbons (C-2 and C-3). This effect can be visualized as a signaling pathway where the substituent modulates the electron density along the carbon chain.
Caption: Substituent effects on the chemical shifts of acetylenic carbons.
References
A Comparative Analysis of Acetylenic Esters in Cycloaddition Reactions
Introduction: Acetylenic esters, particularly those with electron-withdrawing ester groups conjugated with the carbon-carbon triple bond, are highly electrophilic molecules that serve as powerful reagents in organic synthesis.[1] Their reactivity makes them excellent dienophiles in Diels-Alder reactions and potent dipolarophiles in 1,3-dipolar cycloadditions, facilitating the construction of complex cyclic and heterocyclic scaffolds.[2][3] This guide provides a comparative overview of three commonly used acetylenic esters—Dimethyl Acetylenedicarboxylate (B1228247) (DMAD), Diethyl Acetylenedicarboxylate (DEAD), and Di-tert-butyl Acetylenedicarboxylate (DTAD)—in these key cycloaddition reactions. We will examine their relative performance, supported by experimental data, and provide detailed protocols for representative transformations.
Reactivity Overview: Diels-Alder and 1,3-Dipolar Cycloadditions
The utility of acetylenic esters in cycloaddition chemistry stems from their electron-deficient nature, which accelerates the reaction rate with electron-rich dienes (in [4+2] cycloadditions) or 1,3-dipoles (in [3+2] cycloadditions).[4] The choice of the ester group (methyl, ethyl, or tert-butyl) can influence reaction efficiency, primarily through steric effects, and can also affect the properties and subsequent reactivity of the cycloadduct.
-
[4+2] Cycloaddition (Diels-Alder Reaction): This reaction involves the combination of a conjugated diene with a dienophile (the acetylenic ester) to form a six-membered ring, specifically a cyclohexadiene derivative.[2]
-
[3+2] Cycloaddition: This reaction occurs between a 1,3-dipole (e.g., an azide, nitrone, or azomethine ylide) and a dipolarophile (the acetylenic ester) to yield a five-membered heterocyclic ring.[5][6] This class of reactions is a cornerstone of "click chemistry."[5]
References
- 1. Dimethyl acetylenedicarboxylate - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
Purity assessment of Methyl 2-butynoate by analytical techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. Methyl 2-butynoate, a valuable building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of final drug candidates. This guide provides an objective comparison of key analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and performance data.
Introduction to Analytical Techniques
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used method for its robustness and ability to quantify volatile impurities. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) offers an alternative for less volatile impurities and can be adapted for compounds with a suitable chromophore. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary method for purity determination, offering high precision and direct quantification without the need for a specific reference standard of the analyte.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment of this compound depends on several factors, including the expected impurities, required accuracy and precision, and available instrumentation. A summary of the performance characteristics of GC-FID, HPLC-UV, and qNMR is presented in the table below.
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Typical Purity Range | 95-99.9% | 95-99.9% | 98-100% |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Limit of Detection (LOD) | ~10-100 ng/mL | ~10-100 ng/mL | ~1-10 µg/mL |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL | ~50-200 ng/mL | ~5-50 µg/mL |
| Selectivity | Good for volatile compounds. | Good for non-volatile and UV-active compounds. | Excellent for protons in the molecule. |
| Throughput | High | Medium to High | Medium |
| Destructive to Sample | Yes | Yes | No |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity assessment of volatile compounds like this compound. The method involves separating the analyte from its impurities based on their boiling points and interactions with the stationary phase of the GC column.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as acetone (B3395972) or ethyl acetate, and dilute to the mark.
-
Transfer an aliquot of the solution into a GC vial for analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Impurities Detected:
-
Residual solvents (e.g., methanol, acetone, ethyl acetate).
-
Unreacted starting materials (e.g., 2-butynoic acid).
-
Volatile byproducts from the synthesis process.
Safety Operating Guide
Navigating the Safe Disposal of Methyl 2-butynoate: A Procedural Guide
For researchers and professionals in the fast-paced world of drug development, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and efficient laboratory environment. Methyl 2-butynoate, a flammable and reactive compound, requires meticulous handling and disposal to mitigate risks. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to be thoroughly familiar with the hazards associated with this compound. Adherence to the following safety measures is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are suitable), safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[2][3] The contaminated absorbent should then be placed in a sealed, properly labeled container for disposal as hazardous waste.[2][3] Do not use combustible materials like paper towels to clean up spills.
-
Avoid Incompatibilities: Keep this compound away from strong acids, bases, and oxidizing agents to prevent vigorous or violent reactions.[2]
Quantitative Data Summary
For quick reference, the key properties and hazards of this compound are summarized in the table below.
| Property/Hazard | Data |
| Molecular Formula | C₅H₆O₂ |
| Molecular Weight | 98.10 g/mol [4] |
| Appearance | Liquid |
| Flash Point | 57.0 °F (13.9 °C) Closed Cup[5] |
| Hazards | Flammable liquid and vapor[4][5][6], Causes skin irritation[4][5][6], Causes serious eye irritation[4][5][6], May cause respiratory irritation[4] |
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste management service.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][8]
-
Waste Segregation: At the point of generation, segregate waste containing this compound from other waste streams.[9] This is crucial to prevent accidental mixing with incompatible chemicals.[10]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[9][11] The container must have a secure, tight-fitting lid.[6]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Flammable," "Irritant").[10][12]
-
Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area away from heat, sparks, and open flames.[10][13]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.[8][12]
While quenching of reactive reagents as part of an experimental procedure is a standard practice, do not attempt to neutralize or treat collected this compound waste unless you have a validated and approved protocol and the necessary expertise.[12] Unwanted or expired this compound in its original container should be disposed of as hazardous waste without opening or attempting to quench it.[12]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl but-2-ynoate | C5H6O2 | CID 141019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vigon.com [vigon.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. umdearborn.edu [umdearborn.edu]
- 9. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. geo.utexas.edu [geo.utexas.edu]
- 12. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 13. chemos.de [chemos.de]
Essential Safety and Operational Guide for Handling Methyl 2-butynoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Methyl 2-butynoate in a laboratory setting. It includes detailed operational procedures and disposal plans to ensure the safe and effective use of this chemical.
Hazard Identification and Chemical Properties
This compound is a flammable liquid and vapor that can cause skin and eye irritation. It may also cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23326-27-4 | [1][3] |
| Molecular Formula | C5H6O2 | [4][5][6] |
| Molecular Weight | 98.10 g/mol | [4][6] |
| Appearance | Clear colorless to yellow liquid | [5][7] |
| Boiling Point | 140.9 ± 9.0 °C at 760 mmHg | [4] |
| Flash Point | 45.0 ± 0.0 °C | [4] |
| Density | 1.0 ± 0.1 g/cm3 | [4] |
| Vapor Pressure | 6.0 ± 0.3 mmHg at 25°C | [4] |
| Solubility | Soluble in organic solvents, insoluble in water. | [7] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required PPE.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contamination is suspected.[8] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing. | Eye protection must be worn at all times in the laboratory. |
| Body | Flame-resistant lab coat | A lab coat made of Nomex® or 100% cotton is recommended. Synthetic blends should be avoided as they can melt onto the skin in case of a fire.[2][8] |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[1] |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures the safe handling of this compound from preparation to the completion of the experimental work.
Experimental Protocol: General Guidance
Detailed experimental protocols must be developed and approved by your institution's safety committee. The following is a general guideline for using this compound in a typical organic synthesis reaction.
It is imperative to note that acetylenic compounds can be explosive. All concentration and distillation procedures should be performed behind a safety shield. [9]
General Procedure for a Reaction with a Nucleophile:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), in a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the nucleophile in an appropriate anhydrous solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice-acetone bath.
-
Addition of this compound: Slowly add this compound to the stirred solution via a syringe. The addition should be dropwise to control any exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Workup: Transfer the reaction mixture to a separatory funnel and perform an aqueous workup to isolate the product. This typically involves extraction with an organic solvent, followed by washing the organic layer with water and brine.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product using a suitable technique, such as column chromatography or distillation.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.
Table 3: Waste Disposal Procedures
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a designated, properly labeled hazardous waste container. The container should be stored in a flammable waste storage area. |
| Contaminated Solvents | Collect in a separate, labeled hazardous waste container for flammable organic waste. |
| Contaminated Solid Waste (e.g., gloves, paper towels) | Place in a designated solid hazardous waste container. |
| Aqueous Waste from Workup | Neutralize if necessary and collect in a labeled aqueous hazardous waste container. |
All waste must be disposed of in accordance with local, state, and federal regulations.[1] Do not pour any waste down the drain.
First-Aid Measures
Immediate action is required in case of exposure to this compound.
Table 4: First-Aid Procedures
| Exposure Route | First-Aid Measure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Always have a copy of the Safety Data Sheet (SDS) for this compound readily available for emergency responders.
References
- 1. fishersci.com [fishersci.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. fishersci.ca [fishersci.ca]
- 4. This compound | CAS#:23326-27-4 | Chemsrc [chemsrc.com]
- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Methyl but-2-ynoate | C5H6O2 | CID 141019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
